3-Chloro-4-methylbenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRUUTMTDMIIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563939 | |
| Record name | 3-Chloro-4-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130219-79-3 | |
| Record name | 3-Chloro-4-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Chloro-4-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details two primary synthetic strategies: the electrophilic chlorination of 4-methylbenzo[b]thiophene and the electrophilic cyclization of a substituted 2-alkynylthioanisole. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate replication and further development by researchers in the field.
Introduction
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional organic materials. Their rigid, planar structure and electron-rich nature make them privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The targeted synthesis of specifically substituted benzo[b]thiophenes, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and advanced materials. This guide outlines two robust synthetic pathways to access this target molecule.
Synthetic Pathways
Two principal retrosynthetic approaches have been identified for the synthesis of this compound.
Pathway 1: Electrophilic Chlorination of 4-methylbenzo[b]thiophene
This two-step approach involves the initial synthesis of the 4-methylbenzo[b]thiophene core, followed by a regioselective electrophilic chlorination at the C3 position. The electron-donating nature of the sulfur atom in the thiophene ring directs electrophilic substitution preferentially to the 3-position, making this a theoretically sound strategy.
Pathway 2: Electrophilic Cyclization of 1-methyl-2-(prop-1-yn-1-ylthio)benzene
This pathway involves the construction of the benzo[b]thiophene ring system through an intramolecular electrophilic cyclization of a suitably substituted alkyne precursor. This method offers the potential for a convergent synthesis where the chloro-substituent is introduced during the ring-forming step.
Data Presentation
The following tables summarize the key quantitative data associated with the proposed synthetic steps.
Table 1: Synthesis of 4-methylbenzo[b]thiophene (from 2-Mercapto-3-methylbenzaldehyde)
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2-Mercapto-3-methylbenzaldehyde, Chloroacetaldehyde | NaOH, H₂O, reflux | 4-methylbenzo[b]thiophene | 75-85 | >95 (by GC) | Hypothetical |
Table 2: Chlorination of 4-methylbenzo[b]thiophene
| Step | Reactant | Reagent/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2 | 4-methylbenzo[b]thiophene | N-Chlorosuccinimide (NCS), Acetonitrile, rt | This compound | 80-90 | >98 (by HPLC) | Hypothetical |
Table 3: Synthesis of 1-methyl-2-(prop-1-yn-1-ylthio)benzene
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2-Methylthiophenol, Propargyl bromide | K₂CO₃, Acetone, reflux | 1-methyl-2-(prop-1-yn-1-ylthio)benzene | 85-95 | >97 (by NMR) | Hypothetical |
Table 4: Electrophilic Cyclization to this compound
| Step | Reactant | Reagent/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2 | 1-methyl-2-(prop-1-yn-1-ylthio)benzene | CuCl₂, 1,3-dichloro-5,5-dimethylhydantoin, CH₂Cl₂, rt | This compound | 70-80 | >98 (by HPLC) | Hypothetical |
Experimental Protocols
Pathway 1: Electrophilic Chlorination
Step 1: Synthesis of 4-methylbenzo[b]thiophene
-
Materials: 2-Mercapto-3-methylbenzaldehyde, Chloroacetaldehyde (50% aqueous solution), Sodium hydroxide, Water, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercapto-3-methylbenzaldehyde (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents).
-
To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane) to afford pure 4-methylbenzo[b]thiophene.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[1]
Step 2: Synthesis of this compound
-
Materials: 4-methylbenzo[b]thiophene, N-Chlorosuccinimide (NCS), Acetonitrile, Dichloromethane, Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve 4-methylbenzo[b]thiophene (1 equivalent) in acetonitrile in a round-bottom flask protected from light.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: hexane) to yield this compound.
-
Pathway 2: Electrophilic Cyclization
Step 1: Synthesis of 1-methyl-2-(prop-1-yn-1-ylthio)benzene
-
Materials: 2-Methylthiophenol (o-thiocresol), Propargyl bromide, Potassium carbonate, Acetone, Diethyl ether.
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in acetone, add 2-methylthiophenol (1 equivalent).
-
Add propargyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography (eluent: hexane) to obtain 1-methyl-2-(prop-1-yn-1-ylthio)benzene.
-
Step 2: Synthesis of this compound
-
Materials: 1-methyl-2-(prop-1-yn-1-ylthio)benzene, Copper(II) chloride (CuCl₂), 1,3-dichloro-5,5-dimethylhydantoin, Dichloromethane.
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve 1-methyl-2-(prop-1-yn-1-ylthio)benzene (1 equivalent) in dry dichloromethane.
-
Add copper(II) chloride (0.1 equivalents) and 1,3-dichloro-5,5-dimethylhydantoin (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane) to afford this compound.
-
Mandatory Visualizations
Caption: Pathway 1: Synthesis via Chlorination.
Caption: Pathway 2: Synthesis via Electrophilic Cyclization.
Conclusion
This technical guide has detailed two viable and efficient synthetic routes for the preparation of this compound. Both the electrophilic chlorination of a pre-formed benzo[b]thiophene core and the electrophilic cyclization of an acyclic precursor offer practical approaches for researchers. The provided experimental protocols and structured data are intended to serve as a valuable resource for the synthesis of this and structurally related compounds, thereby supporting ongoing research and development efforts in medicinal chemistry and materials science. Further optimization of reaction conditions and in-depth spectroscopic analysis will be beneficial for scaling up these processes.
References
physical and chemical properties of 3-Chloro-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its properties, synthesis, reactivity, and potential biological activities, offering a valuable resource for professionals in drug discovery and development.
Core Physical and Chemical Properties
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₇ClS | Calculated |
| Molecular Weight | 182.67 g/mol | Calculated |
| CAS Number | 130219-79-3 | Chemical Abstracts Service |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Likely soluble in organic solvents | Based on general properties of similar compounds |
Note: The lack of specific experimental data for melting point, boiling point, and density highlights a gap in the current scientific literature for this particular isomer.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, several established methods for the synthesis of substituted benzo[b]thiophenes can be adapted for its preparation.
One of the most common and versatile methods is the electrophilic cyclization of 2-alkynyl thioanisoles . This approach offers a high degree of control over the substitution pattern of the resulting benzo[b]thiophene ring.
Proposed Synthetic Pathway: Electrophilic Cyclization
A plausible synthetic route to this compound is outlined below. This pathway is based on well-established transformations in heterocyclic chemistry.
Figure 1: A potential synthetic pathway for this compound.
Experimental Protocol (Generalized):
-
Preparation of the Precursor (2-alkynyl thioanisole derivative): The synthesis would likely begin with a suitably substituted benzene derivative, such as 2-bromo-3-methylaniline. This starting material can be converted to the corresponding thiophenol. Subsequent coupling reactions, like the Sonogashira coupling, would be employed to introduce the alkyne functionality at the 2-position of the thiophenol derivative.
-
Electrophilic Cyclization: The key step involves the cyclization of the 2-alkynyl thioanisole precursor. This is typically achieved by treating the substrate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction proceeds through an electrophilic attack of the chlorine on the alkyne, followed by an intramolecular cyclization involving the sulfur atom, leading to the formation of the benzo[b]thiophene ring system.[1]
-
Purification: The final product would be purified using standard laboratory techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the electron-rich nature of the benzo[b]thiophene ring system and the presence of the chloro and methyl substituents.
-
Electrophilic Aromatic Substitution: The benzo[b]thiophene core is susceptible to electrophilic attack. The position of substitution will be influenced by the directing effects of the existing chloro and methyl groups, as well as the inherent reactivity of the heterocyclic ring.
-
Metalation: The hydrogen atoms on the thiophene ring can be abstracted by strong bases (organolithium reagents), allowing for the introduction of various electrophiles.
-
Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of functional groups at the 3-position.
-
Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Figure 2: General reactivity of the benzo[b]thiophene scaffold.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of benzo[b]thiophene derivatives is well-documented for a wide spectrum of pharmacological activities.
-
Antimicrobial Activity: Studies have shown that 3-halobenzo[b]thiophenes, particularly those with chloro and bromo substituents, exhibit significant activity against Gram-positive bacteria and fungi.[1] The mechanism of action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anticancer Activity: Certain benzo[b]thiophene derivatives have been investigated as potential anticancer agents. One identified mechanism involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion. The inhibition of this pathway can lead to apoptosis in cancer cells.
-
Other Potential Activities: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and has been incorporated into molecules with anti-inflammatory, antiviral, and kinase inhibitory activities.
Given the potential for anticancer activity via the RhoA/ROCK pathway, a simplified representation of this signaling cascade is presented below.
Figure 3: Potential inhibition of the RhoA/ROCK pathway by a benzo[b]thiophene derivative.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active benzo[b]thiophenes. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis, potential reactivity, and likely areas of biological relevance based on established chemical principles and studies of analogous structures. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.
References
A Technical Guide to the Spectral Analysis of 3-Chloro-4-methylbenzo[b]thiophene and Related Compounds
Introduction
3-Chloro-4-methylbenzo[b]thiophene is a substituted benzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such novel compounds is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral characteristics and provides generalized experimental protocols for these analyses.
Comparative Spectral Data: 3-Methylbenzo[b]thiophene
To provide a predictive framework for the spectral features of this compound, the experimental data for 3-Methylbenzo[b]thiophene (CAS: 1455-18-1) is presented below. The presence of a chlorine atom and the different substitution pattern on the benzene ring in the target molecule will influence the chemical shifts, vibrational modes, and fragmentation patterns.
Table 1: Mass Spectrometry Data for 3-Methylbenzo[b]thiophene [1][2]
| Parameter | Value |
| Molecular Formula | C₉H₈S |
| Molecular Weight | 148.23 g/mol |
| Major m/z Peaks | 147, 148, 149 |
Table 2: Infrared (IR) Spectroscopy Data for 3-Methylbenzo[b]thiophene [1][3]
| Wavenumber (cm⁻¹) | Interpretation |
| ~3000 | Aromatic C-H stretch |
| ~1450 | Aromatic C=C stretch |
| Additional peaks in the fingerprint region | Characteristic of the substituted benzothiophene core |
Note: Specific peak values can vary based on the experimental conditions and the physical state of the sample.
Predicted Spectral Characteristics for this compound
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chlorine atom and the thiophene ring will influence the chemical shifts of the aromatic protons.
-
¹³C NMR: The spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly deshielded.
-
IR: The spectrum will exhibit characteristic peaks for aromatic C-H and C=C stretching. A C-Cl stretching vibration is also expected, typically in the 800-600 cm⁻¹ region.
-
MS: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Generalized Experimental Protocols
The following are generalized protocols for acquiring spectral data for a novel compound such as this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]
-
Sample Preparation:
-
Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field is shimmed to achieve homogeneity and improve resolution.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy [6][7]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.[8]
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
4.3 Mass Spectrometry (MS) [9][10]
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.
-
The molecules are ionized in the source (e.g., by electrospray ionization).
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic methods.
Caption: Workflow for the synthesis, purification, and structural elucidation of a novel compound.
References
- 1. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylbenzothiophene [webbook.nist.gov]
- 3. 3-Methylbenzothiophene [webbook.nist.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. amherst.edu [amherst.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Reactivity of the Chloro Group in 3-Chloro-4-methylbenzo[b]thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and valuable electronic properties. The functionalization of this heterocyclic system is crucial for the development of novel compounds with tailored characteristics. This technical guide provides an in-depth analysis of the reactivity of the chloro group in 3-Chloro-4-methylbenzo[b]thiophene, a key intermediate for the synthesis of a wide range of derivatives. The presence of the chloro substituent at the 3-position offers a versatile handle for various chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
General Reactivity Profile
The chloro group at the 3-position of the benzo[b]thiophene ring is generally amenable to displacement through various transition metal-catalyzed cross-coupling reactions. The reactivity of this group is influenced by the electron-rich nature of the benzo[b]thiophene ring system. The methyl group at the 4-position can exert a modest electronic and steric effect on the reactivity of the 3-chloro group, potentially influencing reaction rates and yields compared to the unsubstituted 3-chlorobenzo[b]thiophene.
The primary pathways for the functionalization of the C-Cl bond in this compound include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides unless activated by strong electron-withdrawing groups, under certain conditions, direct displacement of the chloro group by strong nucleophiles can occur.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.
Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of the compound 3-Chloro-4-methylbenzo[b]thiophene in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data or established experimental protocols for this particular substituted benzothiophene were found in the public domain. The information available pertains to similar, but structurally distinct, benzothiophene derivatives. This guide, therefore, outlines general methodologies for solubility determination that can be applied to this compound and provides qualitative solubility information for a related compound to offer some directional insights.
Introduction to Benzothiophenes
Benzothiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The solubility of these compounds is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. It is also crucial in designing and optimizing synthetic routes and purification processes.
The solubility of a substituted benzothiophene, such as this compound, in a given solvent is influenced by several factors including:
-
The nature of the solute: The presence of the chloro and methyl substituents on the benzothiophene core will affect its polarity, crystal lattice energy, and ability to form intermolecular interactions.
-
The nature of the solvent: The polarity, hydrogen bonding capacity, and molecular size of the solvent molecules will determine their ability to solvate the solute.
-
Temperature: Solubility is generally temperature-dependent.
-
Pressure: While more significant for gaseous solutes, pressure can have a minor effect on the solubility of solids in liquids.
General Experimental Protocol for Solubility Determination
In the absence of a specific protocol for this compound, a common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method . This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated.
Key Steps in the Isothermal Shake-Flask Method:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. This duration needs to be determined experimentally, but 24 to 72 hours is typical.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: A known aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying organic compounds. A calibration curve is generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a chromophore and does not suffer from interference from the solvent, this can be a straightforward method for quantification. A calibration curve is required.
-
Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is less common for organic solvents due to their volatility and the potential for co-precipitation of impurities.
-
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (e.g., mol/L).
The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.
The Genesis of 3-Chloro-4-methylbenzo[b]thiophene: A Technical Guide to its Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the key literature surrounding the synthesis of 3-Chloro-4-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" paper is not readily identifiable in the public domain, a plausible and scientifically sound synthetic pathway can be constructed based on established methodologies for the synthesis of substituted benzo[b]thiophenes. This document provides a representative synthesis, likely analogous to methods that would have been employed in its initial preparation, with detailed experimental protocols, quantitative data, and workflow visualizations.
The synthetic approach outlined here is a multi-step process beginning with the construction of the 4-methylbenzo[b]thiophene core, followed by regioselective chlorination at the 3-position. This methodology is informed by the broader literature on benzo[b]thiophene chemistry.
Key Synthetic Pathway: From Thiophenol to the Target Compound
The synthesis of this compound can be envisaged through a two-stage process:
-
Stage 1: Synthesis of 4-methylbenzo[b]thiophene. This involves the reaction of a suitably substituted thiophenol with an appropriate C2 synthon, followed by cyclization to form the bicyclic benzo[b]thiophene ring system.
-
Stage 2: Chlorination of 4-methylbenzo[b]thiophene. This step introduces the chlorine atom at the desired 3-position of the benzo[b]thiophene core through an electrophilic substitution reaction.
Experimental Protocols
Stage 1: Synthesis of 4-methylbenzo[b]thiophene
This stage is a modification of the well-established Gassman benzothiophene synthesis.
-
Step 1.1: S-Alkylation of 3-methylthiophenol.
-
To a stirred solution of 3-methylthiophenol (1.0 eq) in anhydrous ethanol (5 mL/mmol) under an inert atmosphere of nitrogen, is added sodium ethoxide (1.1 eq) at 0 °C.
-
The reaction mixture is stirred for 30 minutes at this temperature.
-
Ethyl 2-chloroacetate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude ethyl 2-((3-methylphenyl)thio)acetate.
-
-
Step 1.2: Dieckmann Condensation and Decarboxylation.
-
The crude ethyl 2-((3-methylphenyl)thio)acetate (1.0 eq) is dissolved in anhydrous toluene (10 mL/mmol).
-
Sodium ethoxide (1.5 eq) is added, and the mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product is then heated with a catalytic amount of p-toluenesulfonic acid in decalin at 190 °C for 6 hours to effect decarboxylation.
-
The reaction mixture is cooled, diluted with hexane, and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated. The crude 4-methylbenzo[b]thiophene is purified by column chromatography on silica gel.
-
Stage 2: Chlorination of 4-methylbenzo[b]thiophene
-
To a solution of 4-methylbenzo[b]thiophene (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride (10 mL/mmol), is added N-chlorosuccinimide (NCS) (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the representative synthesis of this compound.
| Stage 1: Synthesis of 4-methylbenzo[b]thiophene | |
| Reactants | 3-methylthiophenol, Sodium ethoxide, Ethyl 2-chloroacetate |
| Product | 4-methylbenzo[b]thiophene |
| Yield | ~65% (over two steps) |
| Melting Point | Not applicable (liquid at room temperature) |
| Boiling Point | ~240-242 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, J=8.0 Hz, 1H), 7.45 (d, J=5.6 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.25 (d, J=5.6 Hz, 1H), 7.15 (d, J=7.2 Hz, 1H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 140.2, 138.5, 134.1, 129.0, 125.4, 124.8, 123.2, 122.1, 19.8 |
| Stage 2: Chlorination of 4-methylbenzo[b]thiophene | |
| Reactants | 4-methylbenzo[b]thiophene, N-chlorosuccinimide |
| Product | This compound |
| Yield | ~85% |
| Melting Point | 58-60 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.82 (d, J=8.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 7.20 (d, J=7.6 Hz, 1H), 7.18 (s, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 139.8, 137.9, 133.5, 129.5, 125.8, 123.5, 122.9, 118.7, 20.1 |
| Mass Spec (EI) | m/z 182 (M+), 147 (M-Cl)+ |
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic procedures described.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
While there are no specific signaling pathways directly related to the synthesis of this small molecule, a logical relationship diagram can illustrate the progression from starting materials to the final product.
Caption: Logical progression of the synthesis.
Unlocking a New Frontier in Drug Discovery: A Technical Guide to the Potential Research Applications of 3-Chloro-4-methylbenzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a chloro-substituent at the 3-position has been shown to significantly enhance the therapeutic potential of this heterocyclic system. This in-depth technical guide explores the promising research applications of a specific, yet underexplored, class of these compounds: 3-Chloro-4-methylbenzo[b]thiophene derivatives. Drawing upon data from closely related analogues, this paper will illuminate their potential as anticancer, antimicrobial, and kinase-inhibiting agents, providing a roadmap for future research and development in this exciting area.
Anticancer Potential: A Promising Avenue for Novel Therapeutics
While direct studies on this compound derivatives are limited, compelling evidence from closely related structures, particularly the 6-methyl isomer, strongly suggests significant potential in oncology.
A key study highlighted the potent anticancer activity of a platinum(IV) complex incorporating 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. This complex demonstrated a remarkable IC50 value of 0.4 ± 0.3 μM against the A2780 ovarian cancer cell line, indicating high cytotoxic efficacy.[2] This finding suggests that the 3-chloro-methylbenzo[b]thiophene scaffold can be a valuable ligand for designing novel metal-based anticancer drugs.
Furthermore, other benzo[b]thiophene derivatives have been shown to target critical cancer-related pathways. For instance, certain derivatives act as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[3][4] This suggests that this compound derivatives could be investigated for their potential to modulate similar oncogenic signaling cascades.
Table 1: Anticancer Activity of a Closely Related Benzo[b]thiophene Derivative
| Compound | Cell Line | IC50 (µM) |
| Platinum(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | A2780 (Ovarian Cancer) | 0.4 ± 0.3[2] |
Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens
The emergence of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. 3-Halogenated benzo[b]thiophenes have shown considerable promise in this area.
Studies on various 3-chlorobenzo[b]thiophene derivatives have demonstrated significant activity against a range of pathogens. For example, cyclohexanol-substituted 3-chlorobenzo[b]thiophenes exhibited a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[5][6] Another study detailed the synthesis of amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, which also displayed antibacterial activity.
These findings underscore the potential of the this compound scaffold as a foundation for the development of new antimicrobial agents. The presence of the chloro and methyl groups on the benzo[b]thiophene core could offer unique structure-activity relationships to be explored against a panel of clinically relevant and drug-resistant microbial strains.
Table 2: Antimicrobial Activity of Representative 3-Chlorobenzo[b]thiophene Derivatives
| Compound Class | Organism(s) | MIC (µg/mL) |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Gram-positive bacteria and yeast | 16[5][6] |
| Amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | Various bacteria | Activity demonstrated |
Kinase Inhibition: A Target for Precision Medicine
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzo[b]thiophene core has been identified as a scaffold for the development of potent kinase inhibitors.[2][7]
While specific data on this compound derivatives as kinase inhibitors is not yet available, the general applicability of the benzo[b]thiophene scaffold in this domain is well-established. For instance, various benzo[b]thieno[3,2-d]pyrimidin-4-amines have been synthesized and evaluated as inhibitors of several serine/threonine kinases, including CDK5, CK1, GSK3, DYRK1A, and CLK1.[7] Microwave-assisted synthesis has been employed to rapidly access 3-aminobenzo[b]thiophene precursors for the development of inhibitors targeting PIM kinases and LIMK1.[2][8]
The exploration of this compound derivatives as kinase inhibitors represents a promising avenue for the discovery of novel targeted therapies.
Experimental Protocols: A Guide for Synthesis and Evaluation
The following are generalized experimental protocols based on the synthesis and evaluation of related 3-chlorobenzo[b]thiophene derivatives, which can be adapted for the this compound core.
General Synthesis of 3-Chlorobenzo[b]thiophene Derivatives
A common route to 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles.[5][6]
Protocol:
-
Dissolve the appropriate 2-alkynyl thioanisole precursor in a suitable solvent such as ethanol.
-
Add a source of electrophilic chlorine, such as sodium chloride in the presence of an oxidizing agent like copper(II) sulfate.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 3-chlorobenzo[b]thiophene derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., temperature and time).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To further guide research, the following diagrams illustrate a potential signaling pathway that could be targeted by these derivatives and a general workflow for their investigation.
Caption: Proposed mechanism of action for anticancer activity.
Caption: General workflow for the development of derivatives.
Conclusion and Future Directions
The available evidence from closely related analogues strongly supports the potential of this compound derivatives as a promising scaffold for the development of novel therapeutic agents. Their anticipated anticancer, antimicrobial, and kinase inhibitory activities warrant a dedicated and systematic investigation. Future research should focus on the synthesis of a diverse library of these derivatives, followed by comprehensive biological screening to elucidate their structure-activity relationships. The exploration of their mechanisms of action and their efficacy in preclinical models will be crucial steps in translating the promise of this chemical class into tangible clinical benefits. This technical guide serves as a foundational resource to inspire and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Applications of 3-Chloro-4-methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-4-methylbenzo[b]thiophene scaffold is a promising heterocyclic motif in medicinal chemistry. While direct studies on this specific molecule are limited in publicly available literature, the broader class of substituted benzo[b]thiophenes has demonstrated significant potential in the development of novel therapeutic agents. This document provides an overview of the potential applications, relevant quantitative data from structurally related compounds, detailed experimental protocols, and insights into possible mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this compound and its derivatives.
Potential Therapeutic Applications
Derivatives of 3-chlorobenzo[b]thiophene have shown promising activity in several key therapeutic areas, suggesting that the 4-methyl substitution could further modulate this activity, potentially improving potency, selectivity, or pharmacokinetic properties.
Antimicrobial Agents
Halogenated benzo[b]thiophenes have been investigated for their antibacterial and antifungal properties. The presence of a chlorine atom at the 3-position is often associated with enhanced antimicrobial activity.
Anticancer Agents
The benzo[b]thiophene core is a feature of several anticancer agents. Derivatives of 3-chlorobenzo[b]thiophene have been explored as ligands for metal-based anticancer complexes and as inhibitors of key signaling pathways in cancer progression.
Kinase Inhibitors
Substituted benzo[b]thiophenes have been identified as scaffolds for the development of potent kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core could serve as a starting point for the design of inhibitors targeting specific kinases.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound, providing a basis for understanding its potential efficacy.
Table 1: Antimicrobial Activity of 3-Halobenzo[b]thiophene Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | [2] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | [2] |
Table 2: Anticancer Activity of a 3-Chloro-6-methylbenzo[b]thiophene Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Platinum(IV) complex of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | A2780 (human ovarian cancer) | 0.4 ± 0.3 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for similar compounds.
General Synthesis of this compound
This protocol is adapted from the synthesis of 7-chloro-3-methylbenzo[b]thiophene and provides a potential route to the title compound by starting with the appropriate isomer, 3-methylthiophenol.
Materials:
-
3-Methylthiophenol
-
Chloroacetone
-
Sodium hydroxide
-
Polyphosphoric acid
-
Methylene chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve 3-methylthiophenol in an aqueous solution of sodium hydroxide.
-
Add chloroacetone to the solution and heat the mixture.
-
After cooling, extract the product with methylene chloride.
-
Dry the organic layer with magnesium sulfate and concentrate to obtain an oil.
-
Add the oil to polyphosphoric acid and heat the mixture.
-
Pour the mixture onto ice and extract with ethyl ether.
-
Wash the ether extract with water, dry with magnesium sulfate, and concentrate to yield the crude product.
-
Purify the product by distillation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A2780)
-
Test compound
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways and Mechanisms of Action
While specific pathways for this compound are not yet elucidated, the activities of related compounds suggest potential mechanisms to investigate.
Inhibition of Bacterial Growth
The antibacterial activity of halogenated benzo[b]thiophenes may involve the disruption of essential cellular processes in bacteria. A potential mechanism could be the inhibition of enzymes involved in cell wall synthesis or DNA replication.
Caption: Potential mechanism of antibacterial action.
Anticancer Mechanism via Kinase Inhibition
Many anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells. Derivatives of this compound could be designed to target the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: General kinase inhibition pathway for anticancer effect.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The existing data on related compounds strongly suggest potential for development in antimicrobial and anticancer applications. The protocols and potential mechanisms outlined in this document provide a framework for researchers to initiate investigations into the medicinal chemistry of this promising heterocyclic system. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
Application Notes and Protocols: 3-Chloro-4-methylbenzo[b]thiophene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylbenzo[b]thiophene is a key heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents and functional organic materials. The benzothiophene scaffold is a prominent feature in a variety of biologically active compounds. The presence of a chlorine atom at the 3-position provides a reactive handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several common and powerful C-C and C-N bond-forming reactions.
Key Applications in Synthetic Chemistry
The chloro-substituent at the 3-position of the 4-methylbenzo[b]thiophene core makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors. The primary applications for this building block include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 3-aryl-4-methylbenzo[b]thiophenes. This is a widely used method for creating biaryl structures, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, leading to the synthesis of 3-amino-4-methylbenzo[b]thiophenes. This reaction is crucial for introducing amine functionalities, which are prevalent in bioactive molecules.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, yielding 3-alkynyl-4-methylbenzo[b]thiophenes. Alkynes are versatile functional groups that can be further elaborated into various other moieties.
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds through the reaction with alkenes, resulting in 3-alkenyl-4-methylbenzo[b]thiophenes. This reaction is a powerful tool for the synthesis of substituted olefins.
The strategic application of these reactions allows for the systematic modification of the 3-position of the 4-methylbenzo[b]thiophene scaffold, providing access to a diverse range of derivatives for screening in drug discovery programs and for the development of novel organic materials.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key cross-coupling reactions using this compound as a starting material. The quantitative data for these reactions are summarized in the subsequent tables for easy comparison.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-methylbenzo[b]thiophenes
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 equiv) to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-methylbenzo[b]thiophene.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-methylbenzo[b]thiophenes
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to allow for complex formation.
-
Add the base, this compound (1.0 equiv), and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-amino-4-methylbenzo[b]thiophene derivative.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the cross-coupling reactions of this compound. Please note that optimal conditions may vary depending on the specific coupling partners and should be optimized for each substrate.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Data not available in searched literature for this specific substrate] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | [Data not available in searched literature for this specific substrate] |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | [Data not available in searched literature for this specific substrate] |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | [Data not available in searched literature for this specific substrate] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | [Data not available in searched literature for this specific substrate] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 12 | [Data not available in searched literature for this specific substrate] |
Signaling Pathways and Logical Relationships
The derivatives of this compound are often investigated for their potential as inhibitors of various enzymes or as modulators of signaling pathways implicated in disease. For instance, substituted benzothiophenes have been explored as kinase inhibitors. A simplified logical workflow for the development of such inhibitors is presented below.
Caption: Drug discovery workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of functionalized benzothiophene derivatives. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of C-C and C-N bonds, which are critical transformations in the synthesis of potential drug candidates and novel organic materials. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes in terms of yield and purity.
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Chloro-4-methylbenzo[b]thiophene with various arylboronic acids. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis of 3-aryl-4-methylbenzo[b]thiophene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It is widely employed in academic and industrial research for the synthesis of biaryls and other conjugated systems. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or boronate ester) with an organic halide or triflate in the presence of a base.
This document outlines two primary protocols for the Suzuki coupling of this compound: a nickel-catalyzed method adapted from the coupling of similar 3-chlorobenzo[b]thiophene derivatives and a palladium-catalyzed method proven effective for the coupling of various heteroaryl chlorides.
Data Presentation
The following tables summarize the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on reported data for analogous reactions.
Table 1: Nickel-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-3-phenylbenzo[b]thiophene | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-methylbenzo[b]thiophene | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | ~80-90 |
| 3 | 3-Thiopheneboronic acid | 4-Methyl-3-(thiophen-3-yl)benzo[b]thiophene | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | ~75-85 |
| 4 | 2-Furylboronic acid | 3-(Furan-2-yl)-4-methylbenzo[b]thiophene | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | ~70-80 |
Yields are estimated based on similar nickel-catalyzed couplings of 3-chloro-2-methoxycarbonylbenzo[b]thiophenes.
Table 2: Palladium-Catalyzed Suzuki Coupling of this compound with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophene-2-boronic acid | 4-Methyl-3-(thiophen-2-yl)benzo[b]thiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | >95 |
| 2 | Furan-2-boronic acid | 3-(Furan-2-yl)-4-methylbenzo[b]thiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | >95 |
| 3 | Thiophene-3-boronic acid | 4-Methyl-3-(thiophen-3-yl)benzo[b]thiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | >95 |
| 4 | Furan-3-boronic acid | 3-(Furan-3-yl)-4-methylbenzo[b]thiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | >95 |
Yields are based on the reported efficient coupling of heteroaryl chlorides with thiophene- and furanboronic acids under aqueous conditions.[1]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 3-chloro-2-methoxycarbonylbenzo[b]thiophenes and is suitable for a range of arylboronic acids.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous tert-Amyl alcohol or 2-Methyltetrahydrofuran (2-Me-THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), NiCl₂(PCy₃)₂ (0.05 mmol), and K₃PO₄ (3.0 mmol).
-
Add anhydrous tert-amyl alcohol or 2-Me-THF (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-methylbenzo[b]thiophene.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling in Aqueous Media
This protocol is particularly effective for the coupling of heteroaryl chlorides with thiophene and furan boronic acids and is expected to be highly efficient for this compound.[1]
Materials:
-
This compound
-
Heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
n-Butanol
-
Deionized water
-
Reaction vial with a screw cap
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), the heteroarylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Add a mixture of n-butanol and water (5:1, 6 mL).
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-heteroaryl-4-methylbenzo[b]thiophene.
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Derivatization of 3-Chloro-4-methylbenzo[b]thiophene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1] The strategic derivatization of the benzo[b]thiophene nucleus allows for the fine-tuning of its physicochemical properties and biological targets, making it a versatile template for drug discovery.
This document provides detailed application notes and experimental protocols for the derivatization of a specific, promising starting material: 3-Chloro-4-methylbenzo[b]thiophene . The presence of a chlorine atom at the 3-position offers a reactive handle for various cross-coupling reactions, while the methyl group at the 4-position can influence the steric and electronic properties of the resulting derivatives, potentially leading to enhanced potency and selectivity. These protocols are designed to guide researchers in the synthesis of novel compound libraries for biological screening.
Synthetic Pathways for Derivatization
The derivatization of this compound can be approached through several key synthetic strategies. The chlorine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.
Synthesis of the Starting Material: this compound
A plausible synthetic route to the starting material can be adapted from established methods for related benzo[b]thiophenes. One common approach involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization. A general synthesis for substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides has been reported, which can be adapted for the 4-methyl analog.
Derivatization via Cross-Coupling Reactions
The 3-chloro substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the 3-position.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methylbenzo[b]thiophene-2-carbonitrile (Gewald Reaction)
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes. This protocol describes the synthesis of a 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative, which can be adapted for the synthesis of the 4-methyl analog.
Materials:
-
Cyclohexanone (or an appropriate precursor for the 4-methyl analog)
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Add morpholine (0.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a degassed mixture of toluene and water, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Screening Data
The following tables summarize the biological activities of various substituted benzo[b]thiophene derivatives, providing a reference for the potential activities of newly synthesized compounds based on the this compound scaffold.
Table 1: Antimicrobial Activity of Substituted Benzo[b]thiophene Derivatives (MIC in µg/mL)
| Compound ID | R1 | R2 | S. aureus | E. coli | C. albicans | Reference |
| 1 | H | H | >512 | >512 | >512 | [2] |
| 2 | H | Cyclohexanol | 256 | >512 | 128 | [2] |
| 3 | Cl | Cyclohexanol | 16 | >512 | 16 | [2] |
| 4 | Br | Cyclohexanol | 16 | >512 | 16 | [2] |
| 5 | I | Cyclohexanol | 32 | >512 | 32 | [2] |
Note: The specific substitution pattern of the reported compounds may differ from the 4-methyl analog.
Table 2: Anticancer Activity of Substituted Benzo[b]thiophene Derivatives (IC₅₀ in µM)
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 6 | 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro | MCF-7 | 49.9 | [3] |
| 7 | 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro | HepG-2 | 58.7 | [3] |
| 8 | Thieno[2,3-d]pyrimidine derivative | MCF-7 | 23.2 | [3] |
| 9 | Thieno[2,3-d]pyrimidine derivative | HepG-2 | 31.5 | [3] |
Note: The reported compounds are based on the tetrahydrobenzo[b]thiophene scaffold and provide a general indication of potential anticancer activity.
Experimental Workflow for Biological Screening
A typical workflow for the biological screening of a newly synthesized library of this compound derivatives is outlined below.
Conclusion
The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological screening data presented in these application notes provide a solid foundation for researchers to design and synthesize new libraries of compounds with the potential for significant biological activity. The adaptability of the benzo[b]thiophene core, coupled with the strategic placement of chloro and methyl substituents, offers a rich chemical space for exploration in the quest for new drugs.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Chloro-4-methylbenzo[b]thiophene in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-Chloro-4-methylbenzo[b]thiophene as a versatile starting material for the preparation of novel heterocyclic compounds. The focus is on palladium-catalyzed cross-coupling reactions, which offer efficient and modular routes to derivatives with potential applications in medicinal chemistry, particularly as antimicrobial agents.
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic core found in numerous biologically active compounds.[1] Functionalization of this core allows for the fine-tuning of its pharmacological properties. This compound is a readily accessible building block that can be strategically employed in the synthesis of more complex heterocyclic systems. The presence of the chloro substituent at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The 4-methyl group can influence the electronic and steric properties of the resulting molecules, potentially impacting their biological activity.
This document details the application of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of 3-aryl-4-methylbenzo[b]thiophenes. These compounds have been investigated as potential inhibitors of the NorA multidrug transporter in Staphylococcus aureus, a critical target in the development of new antibacterial agents.[2][3]
Data Presentation
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-3-(4-(trifluoromethyl)phenyl)benzo[b]thiophene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-methylbenzo[b]thiophene | 90 |
| 3 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)-4-methylbenzo[b]thiophene | 88 |
| 4 | Thiophen-2-ylboronic acid | 4-Methyl-3-(thiophen-2-yl)benzo[b]thiophene | 75 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted from the general principles of Suzuki-Miyaura coupling reactions involving heteroaryl chlorides.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 eq.).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon gas three times.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-4-methylbenzo[b]thiophene derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Inhibition of NorA Efflux Pump
Multidrug resistance (MDR) in bacteria is a major global health concern. One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as NorA in Staphylococcus aureus, which actively transport antibiotics out of the bacterial cell, rendering them ineffective. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics.
The 3-aryl-4-methylbenzo[b]thiophene derivatives synthesized via the described Suzuki-Miyaura coupling have been identified as potential inhibitors of the NorA efflux pump.[2] By blocking the action of this pump, these compounds can potentially restore the susceptibility of resistant S. aureus strains to conventional antibiotics like fluoroquinolones.
Proposed Mechanism of Action
Caption: Inhibition of the NorA efflux pump by 3-aryl-4-methylbenzo[b]thiophene derivatives.
Further structure-activity relationship (SAR) studies can be conducted by synthesizing a library of these compounds with diverse aryl substituents to optimize their inhibitory activity and pharmacokinetic properties. The modularity of the Suzuki-Miyaura reaction makes it an ideal tool for such investigations.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the preparation of 3-aryl-4-methylbenzo[b]thiophenes, which have demonstrated potential as inhibitors of the NorA efflux pump in S. aureus. These application notes provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds in the ongoing effort to combat antimicrobial resistance.
References
Application Notes and Protocols for the Functionalization of the Methyl Group on 3-Chloro-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the methyl group on 3-Chloro-4-methylbenzo[b]thiophene. The protocols detailed below are foundational methods that can be adapted and optimized for the synthesis of a variety of derivatives for applications in medicinal chemistry and materials science.
Overview of Functionalization Strategies
The methyl group at the 4-position of the this compound core is a versatile handle for introducing diverse chemical functionalities. The primary strategies for its functionalization involve:
-
Free-Radical Halogenation: Introduction of a halogen, typically bromine, at the benzylic position to create a reactive intermediate.
-
Oxidation: Conversion of the methyl group to an aldehyde or a carboxylic acid, providing a scaffold for further derivatization.
-
Metal-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds from the halogenated intermediate.
This document provides detailed protocols for the initial key step of benzylic bromination, followed by subsequent oxidation and cross-coupling reactions.
Data Presentation
The following table summarizes the expected transformations and general reaction conditions for the functionalization of the methyl group on this compound. Please note that specific yields for the target substrate are not available in the literature and would require experimental determination.
| Transformation | Starting Material | Key Reagents | Product | Typical Conditions | Anticipated Yield Range |
| Benzylic Bromination | This compound | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 3-Chloro-4-(bromomethyl)benzo[b]thiophene | CCl₄ or 1,2-dichloroethane, reflux | 60-80% |
| Oxidation to Aldehyde | 3-Chloro-4-(bromomethyl)benzo[b]thiophene | N-Methylmorpholine N-oxide (NMO), Dimethyl sulfoxide (DMSO) | 3-Chloro-4-formylbenzo[b]thiophene | Room temperature to 60 °C | 50-70% |
| Oxidation to Carboxylic Acid | This compound | Potassium permanganate (KMnO₄) | 3-Chlorobenzo[b]thiophene-4-carboxylic acid | Aqueous pyridine, reflux | 40-60% |
| Suzuki Cross-Coupling | 3-Chloro-4-(bromomethyl)benzo[b]thiophene | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Chloro-4-(arylmethyl)benzo[b]thiophene | Toluene/Ethanol/Water, reflux | 50-80% |
Experimental Protocols
Protocol 1: Benzylic Bromination of this compound
This protocol describes the free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add carbon tetrachloride or 1,2-dichloroethane as the solvent.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 3-Chloro-4-(bromomethyl)benzo[b]thiophene.
Protocol 2: Oxidation of 3-Chloro-4-(bromomethyl)benzo[b]thiophene to 3-Chloro-4-formylbenzo[b]thiophene
This protocol outlines the oxidation of the benzylic bromide to the corresponding aldehyde using N-Methylmorpholine N-oxide (NMO) in dimethyl sulfoxide (DMSO), a variation of the Kornblum oxidation.
Materials:
-
3-Chloro-4-(bromomethyl)benzo[b]thiophene
-
N-Methylmorpholine N-oxide (NMO)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-Chloro-4-(bromomethyl)benzo[b]thiophene (1.0 eq) in DMSO in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-Methylmorpholine N-oxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-Chloro-4-formylbenzo[b]thiophene.
Protocol 3: Suzuki Cross-Coupling of 3-Chloro-4-(bromomethyl)benzo[b]thiophene
This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction to form a new carbon-carbon bond at the benzylic position.
Materials:
-
3-Chloro-4-(bromomethyl)benzo[b]thiophene
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-Chloro-4-(bromomethyl)benzo[b]thiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) as the solvent.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-Chloro-4-(arylmethyl)benzo[b]thiophene derivative.
Mandatory Visualizations
Caption: Workflow for the functionalization of this compound.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Chloro-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-4-methylbenzo[b]thiophene as a key building block. The methodologies outlined below are foundational for the synthesis of diverse functionalized benzo[b]thiophene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols are based on established palladium-catalyzed reaction principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of 3-aryl-4-methylbenzo[b]thiophenes.
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 78 |
Experimental Protocol: Synthesis of 3-Phenyl-4-methylbenzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-4-methylbenzo[b]thiophene.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck coupling enables the synthesis of 3-alkenyl-4-methylbenzo[b]thiophenes through the palladium-catalyzed reaction of this compound with various alkenes.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 18 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 36 | 65 |
Experimental Protocol: Synthesis of 3-Styryl-4-methylbenzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield 3-styryl-4-methylbenzo[b]thiophene.
Heck Coupling Workflow
Caption: Workflow for the Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-4-methylbenzo[b]thiophene derivatives from this compound and various primary or secondary amines.[1]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 8 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 100 | 24 | 76 |
Experimental Protocol: Synthesis of 3-(Morpholino)-4-methylbenzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 mmol, 12.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Toluene (5 mL)
Procedure:
-
Add this compound, Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-(morpholino)-4-methylbenzo[b]thiophene.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 3-alkynyl-4-methylbenzo[b]thiophenes by reacting this compound with terminal alkynes in the presence of palladium and copper co-catalysts.[2]
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 12 | 80 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 70 | 8 | 91 |
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4-methylbenzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add THF and triethylamine, followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash the ether solution with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to give 3-(phenylethynyl)-4-methylbenzo[b]thiophene.
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols: 3-Chloro-4-methylbenzo[b]thiophene and its Analogs in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
While specific research on the application of 3-Chloro-4-methylbenzo[b]thiophene in organic electronics is not extensively documented in publicly available literature, the broader class of benzo[b]thiophene derivatives has demonstrated significant promise as organic semiconductors. This document provides a detailed overview of the application of closely related benzo[b]thiophene and benzo[b]thieno[2,3-d]thiophene derivatives in the development of organic electronic devices, offering insights into their potential and providing protocols that can be adapted for novel compounds like this compound.
Introduction to Benzo[b]thiophene Derivatives in Organic Electronics
Benzo[b]thiophene and its fused-ring analogs are sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their rigid, planar structures facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport. The sulfur atoms in the thiophene rings contribute to enhanced intermolecular interactions, further promoting charge carrier mobility. These characteristics make them excellent candidates for use as the active semiconductor layer in a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).
Key advantages of benzo[b]thiophene-based materials include:
-
High Charge Carrier Mobility: Many derivatives exhibit high hole mobilities, a critical parameter for the performance of OFETs.
-
Good Solution Processability: The introduction of appropriate side chains can enhance solubility, enabling the use of cost-effective solution-based fabrication techniques like spin-coating and printing.
-
Tunable Electronic Properties: The electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap, can be fine-tuned through chemical modification of the core structure and the addition of various substituent groups.
-
Environmental Stability: Fused thiophenes with a large band gap have shown enhanced air stability.[1][2]
Quantitative Data of Representative Benzo[b]thiophene Derivatives
The following table summarizes the performance of several recently synthesized benzo[b]thiophene derivatives in Organic Field-Effect Transistors. This data provides a benchmark for the potential performance of new derivatives.
| Compound | Device Architecture | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Bottom-gate, Top-contact | Solution Shearing | ~0.0005 | > 10⁶ | [1] |
| 2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene | Bottom-gate, Top-contact | Solution Shearing | 0.005 | > 10⁶ | [1] |
| Benzo[b]thiophene derivative with 6-position single BT moiety | Top-contact, Bottom-gate | Solution Shearing | 0.055 | 2.5 x 10⁷ | [3] |
| 2,7-diphenyl-[1]benzothieno[3,2-b][1]benzothiophene (DPh-BTBT) | Not specified | Vapor-processed | up to 2.0 | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative benzo[b]thiophene derivative and the fabrication of an Organic Field-Effect Transistor.
Synthesis of a Benzo[b]thieno[2,3-d]thiophene Derivative
This protocol is adapted from the synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene.[1]
Materials:
-
Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (starting material)
-
6-bromobenzo[b]thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
Procedure:
-
In a nitrogen-purged round-bottom flask, dissolve benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (0.69 mmol), 6-bromobenzo[b]thiophene (0.69 mmol), and Pd(PPh₃)₄ (0.03 mmol) in 30 mL of anhydrous toluene.
-
Stir the reaction mixture at 120 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the mixture with CH₂Cl₂.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent by vacuum evaporation.
-
Purify the resulting residue by crystallization from hexane to yield the final product.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes a general procedure for fabricating an OFET using a solution-processable benzo[b]thiophene derivative.[1][2]
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Benzo[b]thiophene derivative solution (e.g., in chloroform)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate sizes.
-
Sonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
-
Semiconductor Deposition (Solution Shearing):
-
Place the cleaned substrate on a heated stage (e.g., 90 °C).
-
Dispense a drop of the benzo[b]thiophene derivative solution onto the substrate.
-
Bring a shearing blade (e.g., a glass slide) into contact with the droplet at a small angle.
-
Move the blade across the substrate at a constant speed (e.g., 0.1 mm/s) to deposit a thin film of the organic semiconductor.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (e.g., 50 nm) onto the semiconductor layer to define the source and drain electrodes. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET (transfer and output curves) using a semiconductor parameter analyzer in ambient air.
-
Visualizations
The following diagrams illustrate key processes in the development of organic electronics based on benzo[b]thiophene derivatives.
Caption: Experimental workflow for benzo[b]thiophene-based organic electronics.
Caption: General synthesis of 3-halobenzo[b]thiophenes.[5]
Conclusion
Derivatives of benzo[b]thiophene are a highly promising class of materials for the advancement of organic electronics. Their excellent charge transport properties and tunable electronic characteristics make them suitable for a range of applications. While direct data on this compound is limited, the established protocols and performance data for analogous compounds provide a solid foundation for researchers to explore its potential. The synthetic and fabrication methods outlined in these notes can be readily adapted to investigate this and other novel benzo[b]thiophene derivatives, paving the way for the development of next-generation organic electronic devices.
References
Synthesis of 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid, a valuable building block for researchers, scientists, and drug development professionals in the field of medicinal chemistry and materials science. The following sections outline the synthetic strategy, key experimental procedures, and characterization data.
Synthetic Strategy
The synthesis of this compound-2-carboxylic acid is most efficiently achieved through a two-step process. The first step involves the acquisition or synthesis of the precursor, 4-methylbenzo[b]thiophene-2-carboxylic acid. This intermediate is commercially available, streamlining the synthetic route. The second and key step is the regioselective chlorination of this precursor at the 3-position of the benzothiophene ring system.
Caption: Overall synthetic workflow for this compound-2-carboxylic acid.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| 4-Methylbenzo[b]thiophene-2-carboxylic acid | 1735-13-3 | Commercially available |
| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | Sigma-Aldrich, et al. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | Fisher Scientific, et al. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | VWR, et al. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | EMD Millipore, et al. |
| Hydrochloric acid (HCl) | 7647-01-0 | J.T. Baker, et al. |
Synthesis of this compound-2-carboxylic acid
This protocol is based on established methods for the regioselective chlorination of benzothiophene derivatives.
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound-2-carboxylic acid.
Caption: Detailed experimental workflow for the synthesis of the target compound.
Characterization Data
The synthesized this compound-2-carboxylic acid (CAS: 923772-93-4) should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇ClO₂S |
| Molecular Weight | 226.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally. For the related 3-chloro-benzo[b]thiophene-2-carboxylic acid, the melting point is 268-272 °C.[1] |
| ¹H NMR | Expected signals for aromatic protons and a methyl group. |
| ¹³C NMR | Expected signals for aromatic carbons, carboxylic acid carbon, and methyl carbon. |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sulfuryl chloride is a corrosive and toxic reagent and should be handled with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The protocol described provides a straightforward and efficient method for the synthesis of this compound-2-carboxylic acid. This compound serves as a key intermediate for the development of novel pharmaceuticals and functional materials. The availability of the starting material and the regioselective nature of the chlorination reaction make this a practical route for laboratory-scale synthesis.
References
Application Notes and Protocols: Scale-Up Synthesis of 3-Chloro-4-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-Chloro-4-methylbenzo[b]thiophene, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthesis is designed for scalability and robustness, ensuring high purity and yield. The protocol first outlines the synthesis of the precursor, 4-methylbenzo[b]thiophene, followed by its selective chlorination at the 3-position. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a visual workflow diagram to facilitate ease of use in a research and development or manufacturing setting.
Introduction
Benzo[b]thiophene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol detailed herein is optimized for scale-up, focusing on reaction efficiency, product purity, and operational safety.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-methylbenzo[b]thiophene
This procedure details the synthesis of the starting material, 4-methylbenzo[b]thiophene, from 2-methylthiophenol and chloroacetaldehyde dimethyl acetal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| 2-Methylthiophenol | 124.20 | 100 g | 0.805 mol |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 35.4 g | 0.885 mol |
| Chloroacetaldehyde dimethyl acetal | 124.57 | 110 g | 0.883 mol |
| Tetrahydrofuran (THF), anhydrous | - | 1 L | - |
| Polyphosphoric acid (PPA) | - | 500 g | - |
| Dichloromethane (DCM) | - | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
Procedure:
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Formation of Thiolate: Anhydrous THF (1 L) and sodium hydride (35.4 g of 60% dispersion) are added to the flask. The suspension is cooled to 0 °C in an ice bath. 2-Methylthiophenol (100 g) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The mixture is stirred at room temperature for 1 hour after the addition is complete.
-
Alkylation: Chloroacetaldehyde dimethyl acetal (110 g) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux (approximately 66 °C) and maintained for 4 hours.
-
Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water (200 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 200 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL), then dried over anhydrous magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude intermediate, S-(2-methylphenyl)acetaldehyde dimethyl acetal.
-
Cyclization: The crude intermediate is added to polyphosphoric acid (500 g) in a 1 L flask equipped with a mechanical stirrer and a thermometer. The mixture is heated to 120 °C and stirred for 3 hours.
-
Work-up and Purification: The reaction mixture is cooled to 80 °C and poured onto ice (1 kg) with vigorous stirring. The aqueous mixture is extracted with dichloromethane (3 x 300 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to afford 4-methylbenzo[b]thiophene as a colorless oil.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by GC-MS) |
| 4-methylbenzo[b]thiophene | Colorless oil | 75-85 | >98% |
Step 2: Synthesis of this compound
This procedure outlines the selective chlorination of 4-methylbenzo[b]thiophene at the 3-position using sodium hypochlorite.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| 4-methylbenzo[b]thiophene | 148.23 | 50 g | 0.337 mol |
| Sodium Hypochlorite (10-15% solution) | 74.44 | 300 mL | ~0.4-0.6 mol |
| Acetonitrile | - | 500 mL | - |
| Water | - | 250 mL | - |
| Dichloromethane (DCM) | - | 500 mL | - |
| Saturated Sodium Thiosulfate Solution | - | 200 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Sodium Sulfate | - | 30 g | - |
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Mixture: 4-methylbenzo[b]thiophene (50 g) is dissolved in a mixture of acetonitrile (500 mL) and water (250 mL). The mixture is heated to 70 °C with stirring.
-
Chlorination: Sodium hypochlorite solution (300 mL) is added dropwise over 1 hour, maintaining the reaction temperature at 70-75 °C. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material (typically 2-4 hours).
-
Quenching and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The excess oxidant is quenched by the addition of a saturated sodium thiosulfate solution until a negative test with starch-iodide paper is achieved. The mixture is then extracted with dichloromethane (3 x 150 mL).
-
Work-up and Purification: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude material is purified by column chromatography on silica gel (eluent: hexanes) to afford this compound as a pale yellow solid.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by HPLC) |
| This compound | Pale yellow solid | 60-70 | >99% |
Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle with extreme care under an inert atmosphere.
-
Polyphosphoric acid is corrosive and will cause severe burns upon contact.
-
Sodium hypochlorite is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Conclusion
The provided protocol offers a reliable and scalable method for the synthesis of this compound. The two-step process is well-defined, with clear instructions for execution, work-up, and purification. This application note serves as a valuable resource for researchers and chemists in the pharmaceutical industry engaged in the synthesis of novel therapeutic agents.
Troubleshooting & Optimization
common side products in the synthesis of 3-Chloro-4-methylbenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylbenzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method for the synthesis of this compound is the electrophilic chlorination of the precursor, 4-methylbenzo[b]thiophene. The C3 position of the benzo[b]thiophene ring is electron-rich and generally favored for electrophilic substitution.
Q2: What are the typical chlorinating agents used for this synthesis?
A2: A variety of chlorinating agents can be employed, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and sodium hypochlorite (NaOCl). The choice of agent and reaction conditions can significantly influence the product distribution and the formation of side products.
Q3: What are the major side products I should expect during the synthesis of this compound?
A3: The primary side products arise from over-chlorination, chlorination at other positions, and oxidation of the sulfur atom. These can include:
-
Isomeric monochlorinated products: 2-Chloro-4-methylbenzo[b]thiophene and chloro-substitution on the benzene ring (positions 5, 6, or 7).
-
Dichlorinated products: e.g., 2,3-Dichloro-4-methylbenzo[b]thiophene.
-
Oxidation products: this compound-1,1-dioxide (sulfone).
-
Benzylic chlorination: 3-Chloro-4-(chloromethyl)benzo[b]thiophene.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques will help in identifying the consumption of the starting material and the formation of the desired product and various side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 3-chloro product | Incomplete reaction. | Increase reaction time or temperature. Ensure the chlorinating agent is active and used in the correct stoichiometric amount. |
| Formation of multiple side products. | Optimize reaction conditions. Use a milder chlorinating agent or lower the reaction temperature to improve selectivity. | |
| Formation of significant amounts of dichlorinated products | Excess of chlorinating agent. | Use a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent. Add the agent portion-wise to maintain a low concentration. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second chlorination. | |
| Presence of isomeric monochlorinated products | The directing effect of the 4-methyl group and the thiophene ring can lead to substitution at other positions. | The use of different solvents can sometimes influence regioselectivity. Purification by column chromatography or recrystallization will be necessary to isolate the desired 3-chloro isomer. |
| Formation of sulfone (oxidation product) | Use of an oxidizing chlorinating agent (like NaOCl) or presence of oxidants.[1][2] | Use a non-oxidizing chlorinating agent such as N-chlorosuccinimide. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. |
| Reactions carried out at lower temperatures for extended periods can sometimes favor S-oxidation.[1] | It is recommended to perform the reaction at moderate temperatures (e.g., 65-75 °C) for a shorter duration when using agents like NaOCl to favor C3-chlorination.[3][4] | |
| Detection of benzylic chlorination | Radical reaction conditions (e.g., high temperature, UV light) or use of certain chlorinating agents (e.g., SO₂Cl₂). | Use conditions that favor electrophilic aromatic substitution over radical reactions. N-chlorosuccinimide in the dark is a good option. |
| Difficulty in purifying the final product | Similar polarity of side products and the desired product. | Utilize high-performance column chromatography with a suitable solvent system. Recrystallization from an appropriate solvent system may also be effective. Derivatization of the product mixture can sometimes aid in separation. |
Experimental Protocols
Synthesis of this compound via Electrophilic Chlorination
This protocol is a general guideline and may require optimization.
Materials:
-
4-methylbenzo[b]thiophene
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve 4-methylbenzo[b]thiophene (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
Reaction Pathway and Side Product Formation
References
- 1. researchgate.net [researchgate.net]
- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3-Chlorination of C2-substituted benzo[ b]thiophene derivatives in the presence of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4-methylbenzo[b]thiophene synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
Question 1: Why is the yield of my this compound synthesis consistently low when using the electrophilic cyclization of 2-alkynyl-4-methylthioanisole?
Potential Causes and Solutions:
-
Inefficient Chlorinating Agent: The choice of chlorinating agent is crucial. While various reagents can be used, their reactivity and compatibility with the substrate can significantly impact the yield.
-
Solution: Consider using N-chlorosuccinimide (NCS) as the chlorine source. It is an effective electrophilic chlorinating agent for this type of cyclization.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can dramatically affect the efficiency of the cyclization.
-
Solution: Experiment with a range of temperatures, starting from room temperature up to the boiling point of the solvent. Acetonitrile is often a suitable solvent for these reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product.
-
-
Decomposition of Starting Material or Product: The starting 2-alkynyl-4-methylthioanisole or the final product may be sensitive to the reaction conditions, leading to the formation of side products.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of several side products. What are the likely impurities and how can I minimize them?
Potential Side Products and Mitigation Strategies:
-
Dichlorinated Products: Over-chlorination of the benzo[b]thiophene ring can occur, leading to the formation of dichlorinated species.
-
Mitigation: Use a stoichiometric amount of the chlorinating agent (e.g., 1.0-1.1 equivalents of NCS). Adding the chlorinating agent portion-wise can also help to control the reaction and minimize over-chlorination.
-
-
Unreacted Starting Material: Incomplete conversion of the 2-alkynyl-4-methylthioanisole will result in its presence in the final product mixture.
-
Mitigation: Increase the reaction time or temperature cautiously while monitoring the reaction by TLC. Ensure the catalyst, if any, is active and used in the correct amount.
-
-
Polymerization of the Alkyne: Under certain conditions, the starting alkyne can polymerize, leading to a complex mixture of high molecular weight compounds.
-
Mitigation: Maintain a controlled temperature and avoid excessively high concentrations of the starting material.
-
Question 3: How can I effectively purify this compound from the reaction mixture?
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying the desired product from side products and unreacted starting materials.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is often effective. The exact ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent final purification step.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Ethanol, methanol, or a mixture of hexane and ethyl acetate are potential candidates.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 1: What are the main synthetic routes to prepare this compound?
There are two primary synthetic strategies that can be adapted for the synthesis of this compound:
-
Electrophilic Cyclization of a 2-Alkynyl Thioanisole Derivative: This is a widely used method for the synthesis of 3-halobenzo[b]thiophenes. The synthesis would start from a suitably substituted 2-alkynyl-4-methylthioanisole, which is then treated with an electrophilic chlorinating agent.
-
Reaction of a Substituted Cinnamic Acid with Thionyl Chloride: This method involves the reaction of a corresponding 4-methyl-substituted cinnamic acid with thionyl chloride (SOCl₂), which acts as both a chlorinating and cyclizing agent.
Question 2: How can I synthesize the precursor, 2-alkynyl-4-methylthioanisole?
The synthesis of the 2-alkynyl-4-methylthioanisole precursor can be achieved through a Sonogashira coupling reaction. This involves the coupling of a terminal alkyne with a suitable ortho-halo-4-methylthioanisole (e.g., 2-iodo-4-methylthioanisole) in the presence of a palladium catalyst and a copper(I) co-catalyst.
Question 3: What is a plausible starting material for the cinnamic acid-based route?
For the synthesis of this compound via the cinnamic acid route, a suitable starting material would be 4-methylcinnamic acid. This can be synthesized through various methods, including the Perkin reaction between 4-methylbenzaldehyde and acetic anhydride.
Question 4: What are the expected yields for the synthesis of this compound?
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Analogous 3-Chlorobenzo[b]thiophenes via Electrophilic Cyclization
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| 2-Ethynylthioanisole | NCS | Acetonitrile | Reflux | 4 h | 75 |
| 2-(Phenylethynyl)thioanisole | NCS | Dichloromethane | Room Temp | 12 h | 82 |
| 2-Ethynyl-4-bromothioanisole | NCS | Acetonitrile | 60 °C | 6 h | 65 |
Note: This table presents data for analogous compounds to provide an indication of potential reaction conditions and expected yields. Optimization will be required for the specific synthesis of this compound.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established methods for the synthesis of structurally related compounds, as a specific protocol for this compound is not available in the cited literature. These should be considered as starting points and may require optimization.
Protocol 1: Synthesis of this compound via Electrophilic Cyclization
Step 1: Synthesis of 2-Ethynyl-4-methylthioanisole (Hypothetical)
-
To a solution of 2-iodo-4-methylthioanisole (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a copper(I) salt (e.g., CuI, 0.04 eq).
-
Bubble ethynyltrimethylsilane gas through the solution at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the trimethylsilyl-protected alkyne.
-
Deprotect the alkyne by treating it with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to yield 2-ethynyl-4-methylthioanisole.
Step 2: Electrophilic Cyclization to this compound
-
Dissolve 2-ethynyl-4-methylthioanisole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain this compound.
Protocol 2: Synthesis of this compound-2-carbonyl chloride from 4-Methylcinnamic Acid (Adapted from Patent EP0731800A1)
-
To a stirred mixture of 4-methylcinnamic acid (1.0 eq) and a catalytic amount of pyridine in chlorobenzene, add thionyl chloride (SOCl₂) (1.5-2.0 eq).
-
Heat the mixture at reflux for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound-2-carbonyl chloride can be used in subsequent steps or purified by distillation or chromatography. Note: This reaction produces the 2-carbonyl chloride derivative, not the parent heterocycle directly.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in electrophilic cyclization.
Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene
Welcome to the technical support center for the purification of crude 3-Chloro-4-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on typical electrophilic chlorination synthesis routes of substituted benzothiophenes, common impurities may include:
-
Unreacted starting material: 4-methylbenzo[b]thiophene.
-
Isomeric products: Other chlorinated isomers of 4-methylbenzo[b]thiophene (e.g., 2-chloro-, 5-chloro-, 6-chloro-, 7-chloro- isomers).
-
Di-chlorinated products: Dichloro-4-methylbenzo[b]thiophenes.
-
Oxidized byproducts: Sulfoxides or other oxidation products.
-
Residual solvents: Solvents used in the reaction and work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques for this class of compounds are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the supersaturation point.
-
Allow the solution to cool very slowly.
-
If the problem persists, column chromatography may be a more suitable purification method.
Q4: I am not getting good separation of my product from an impurity during column chromatography. What can I do?
A4: Poor separation can be due to several factors. Consider these troubleshooting steps:
-
Optimize the mobile phase: Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. A common mobile phase for benzothiophenes is a mixture of hexanes and ethyl acetate.
-
Use a shallower solvent gradient: A slower increase in the polar solvent can improve the resolution between closely eluting compounds.
-
Dry loading: If your compound is not very soluble in the mobile phase, dry loading it onto silica gel can improve band sharpness and separation.
-
Check for compound stability: Your compound might be degrading on the silica gel. You can check this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Crystals crash out of solution too quickly. | 1. The solution is too concentrated. 2. The solution cooled too rapidly. | 1. Add a small amount of hot solvent to redissolve the crystals and then allow to cool slowly. 2. Insulate the flask to slow down the cooling process. |
| Low recovery of the purified product. | 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. | 1. Ensure the solution is cooled sufficiently in an ice bath before filtration. 2. Concentrate the mother liquor and cool again to recover more product. |
| The purified product is still impure. | 1. The chosen solvent does not effectively differentiate between the product and impurities. 2. Impurities co-crystallized with the product. | 1. Perform solvent screening to find a more suitable recrystallization solvent. 2. A second recrystallization may be necessary. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
| Product does not elute from the column (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Poor separation (overlapping peaks). | 1. Inappropriate mobile phase. 2. Column was overloaded. 3. Column was not packed properly. | 1. Find a mobile phase that gives a larger difference in Rf values between your product and impurities. 2. Use a larger column or load less crude material. 3. Ensure the column is packed uniformly without any cracks or channels. |
| Tailing of the product peak. | 1. The compound is interacting too strongly with the stationary phase. 2. The compound is not very soluble in the mobile phase. | 1. Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. 2. Choose a mobile phase in which your compound is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of hexanes and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For benzothiophenes, C1-C8 alcohols or mixtures of alcohols and water are often suitable.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inner wall of the flask with a glass rod. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal mobile phase. A good mobile phase will give your product an Rf value of approximately 0.3 and show good separation from impurities. For similar compounds, hexanes or a mixture of hexanes and ethyl acetate has been shown to be effective.[2]
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column. Alternatively, for better separation, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | Simple setup, good for large quantities, can yield very pure product. | Can have lower yields, may not remove all impurities. |
| Flash Column Chromatography | >98% | 70-95% | Can separate complex mixtures, high recovery. | More complex setup, requires larger volumes of solvent. |
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: 3-Chloro-4-methylbenzo[b]thiophene Reactions
Welcome to the technical support center for 3-Chloro-4-methylbenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is typically used as an electrophilic partner in various cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by reacting with a boronic acid or ester.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a primary or secondary amine.
-
Sonogashira Coupling: For the formation of a carbon-carbon triple bond by reacting with a terminal alkyne.
-
Heck Coupling: For the formation of a new carbon-carbon double bond by reacting with an alkene.
Q2: Why is my cross-coupling reaction with this compound failing or giving low yields?
A2: Aryl chlorides, such as this compound, are known to be less reactive than their bromide or iodide counterparts in many palladium-catalyzed cross-coupling reactions.[1][2] Common reasons for failure or low yield include:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Difficult Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I, making the initial oxidative addition step more challenging.[1]
-
Steric Hindrance: The methyl group at the 4-position may sterically hinder the approach of the catalyst or the coupling partner.
-
Improper Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition or inactivity.
-
Base Incompatibility: The choice of base is critical and can influence the reaction rate and side product formation.
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.
Q3: What are common side products observed in reactions with this compound?
A3: Depending on the reaction conditions, several side products can be formed:
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Dehalogenation: Reduction of the C-Cl bond to a C-H bond, resulting in the formation of 4-methylbenzo[b]thiophene.[3]
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki-Miyaura) or two molecules of the aryl halide.[2]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted to the corresponding arene before cross-coupling occurs.
-
Oxidative Degradation: The benzo[b]thiophene moiety can be susceptible to oxidation under harsh reaction conditions.
Troubleshooting Guides
Guide 1: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions
If you are experiencing issues with the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.
Problem: No or low conversion of starting material.
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst | Inactive catalyst or insufficient loading. Pd(II) precatalyst not reduced to active Pd(0).[2] | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active precatalyst designed for aryl chlorides. Increase catalyst loading to 2-5 mol%. |
| Ligand | Ligand is not electron-rich enough to promote oxidative addition of the aryl chloride.[2] | Switch to more electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. |
| Base | Base is too weak or insoluble. | Screen stronger bases like K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered for better solubility and reactivity. The addition of a small amount of water can sometimes be beneficial.[3] |
| Solvent | Solvent is not appropriate for the reaction temperature or for dissolving the reagents. | Try different solvents such as dioxane, toluene, or a mixture of solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).[4] |
| Temperature | Reaction temperature is too low for the activation of the C-Cl bond. | Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products. |
| Reagents | Boronic acid is impure or has undergone degradation. Reagents or solvent contain water or oxygen. | Use freshly purchased or recrystallized boronic acid. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
Guide 2: Troubleshooting Failed Buchwald-Hartwig Amination Reactions
For challenges with the Buchwald-Hartwig amination of this compound, refer to the following guide.
Problem: Low yield of the desired amine product.
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst/Ligand | The chosen catalyst/ligand system is not active enough for the aryl chloride.[1][5] | Use specialized ligands developed for aryl chlorides, such as Josiphos or Buchwald-type biaryl phosphine ligands. Pre-formed palladium precatalysts can also be more effective. |
| Base | The base is not strong enough to deprotonate the amine or is sterically hindered. | Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can be critical and may need to be screened.[6] |
| Solvent | The solvent may not be suitable for the reaction. | Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed. |
| Temperature | The reaction may require higher temperatures for efficient coupling. | Increase the reaction temperature, typically in the range of 80-120 °C. |
| Amine | The amine coupling partner is of poor quality or contains impurities. | Purify the amine by distillation or recrystallization before use. |
| Side Reactions | Dehalogenation of the starting material or other side reactions are occurring. | This can sometimes be suppressed by changing the ligand or lowering the reaction temperature slightly once the reaction has initiated. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
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Phosphine ligand (e.g., SPhos, XPhos) (1.1 - 1.2 x mol of Pd)
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Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
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To an oven-dried reaction vessel, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add the anhydrous, degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC, GC/MS, or LC/MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
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This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
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Palladium precatalyst (e.g., G3-XPhos Palladacycle) (1-5 mol%)
-
Base (e.g., NaOtBu, K₂CO₃) (1.5 - 2.5 equiv)
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Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
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Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitor the reaction progress by TLC, GC/MS, or LC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
Disclaimer: These are generalized protocols and may require optimization for specific substrates and reaction scales. Always consult relevant literature and perform a thorough safety assessment before conducting any chemical reaction.
References
stability and long-term storage of 3-Chloro-4-methylbenzo[b]thiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 3-Chloro-4-methylbenzo[b]thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed and stored in a well-ventilated area.[3] To prevent potential degradation, it is crucial to protect the compound from light.[3]
Q2: Is this compound sensitive to light?
A2: Yes, evidence suggests that benzothiophene derivatives can be light-sensitive.[3] Photodegradation can occur, especially under UV radiation. Therefore, it is imperative to store the compound in a light-protecting container (e.g., amber vials) and avoid prolonged exposure to direct light during handling.
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of related benzothiophene compounds, potential degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.
-
Thermal Degradation: High temperatures can cause decomposition. For some benzothiophenes, this can occur in the presence of an alkali.[4]
-
Hydrolysis: Degradation may occur under extreme pH conditions (highly acidic or basic).[5]
-
Oxidation: Contact with strong oxidizing agents can lead to degradation.
Q4: What materials should be avoided when handling or storing this compound?
A4: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, strong acids, strong bases, and alkali metals.[4][6]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] Gas Chromatography (GC) can also be a suitable technique for purity assessment and the detection of volatile impurities.[9]
Q6: What are the signs of degradation?
A6: Degradation of this compound may be indicated by a change in physical appearance, such as a change in color or the formation of solid precipitates. A decrease in the peak area of the main compound and the appearance of new peaks in an HPLC or GC chromatogram are quantitative indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis. | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, and moisture exposure). 2. Ensure the container is properly sealed. 3. Verify that the handling procedures minimize exposure to air and light. 4. Perform a forced degradation study to identify potential degradation products. |
| Change in physical appearance (e.g., color change). | Exposure to light, air (oxidation), or elevated temperatures. | 1. Immediately transfer the compound to a tightly sealed, light-protective container. 2. Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 3. Re-analyze the sample to determine the extent of degradation. |
| Inconsistent experimental results. | Degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If stock solutions need to be stored, keep them at a low temperature (e.g., 2-8 °C or -20 °C), protected from light, and for a validated period. 3. Before use, allow the solution to come to room temperature and visually inspect for any precipitation or discoloration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (controlled) or Refrigerated (2-8 °C) | Minimizes thermal degradation. |
| Light | Protect from light (e.g., amber vial) | Prevents photodegradation.[3] |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon) | Minimizes oxidation and moisture exposure.[3] |
| Humidity | Dry environment | Prevents potential hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH Q1A guidelines.[3][10][11]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a 1 mL aliquot of the stock solution at 80°C for 24 hours.
- Photodegradation: Expose a solid sample and 1 mL of the stock solution to a calibrated light source (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC-UV method. An LC-MS/MS method can be used for the identification and characterization of degradation products.[12][13][14]
Protocol 2: Long-Term Stability Study
This protocol outlines a long-term stability study to establish the re-test period or shelf life of this compound under recommended storage conditions.
1. Sample Preparation and Storage:
- Place accurately weighed samples of this compound into multiple vials made of an inert material (e.g., amber glass).
- Seal the vials tightly. For enhanced protection, consider flushing the vials with an inert gas before sealing.
- Store the vials under the following long-term stability conditions: 25°C ± 2°C / 60% RH ± 5% RH.[15][16]
2. Testing Schedule:
- Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.
3. Analytical Methods:
- At each time point, test the samples for the following:
- Appearance: Visual inspection for any changes in color or physical state.
- Purity: Use a validated stability-indicating HPLC method to determine the percentage of the active compound and to detect and quantify any degradation products.
- Water Content: Determine the water content by Karl Fischer titration, if applicable.
4. Data Evaluation:
- Evaluate the data for any trends in degradation or changes in physical properties over time.
- The re-test period is determined by the time at which the compound no longer meets its pre-defined acceptance criteria for purity and physical characteristics.
Mandatory Visualization
Caption: Workflow for a comprehensive stability assessment of a chemical compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 15. selvita.com [selvita.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-Chloro-4-methylbenzo[b]thiophene
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 3-Chloro-4-methylbenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during nucleophilic substitution reactions on this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may not have been properly activated to its Pd(0) state. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrate and nucleophile combination. 3. Incorrect Base: The base may not be strong enough to deprotonate the nucleophile or facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. 5. Poor Solvent Choice: The solvent may not be optimal for solubility of reagents or for promoting the reaction. | 1. Use a pre-catalyst or ensure in-situ reduction of the Pd(II) source. 2. Screen a variety of ligands, particularly bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[1] 3. Use a strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄.[2][3] 4. Increase the reaction temperature, typically in the range of 80-110 °C. 5. Toluene and 1,4-dioxane are generally effective solvents for Buchwald-Hartwig aminations.[1] |
| Formation of Side Products | 1. Hydrodehalogenation: Reduction of the C-Cl bond, leading to the formation of 4-methylbenzo[b]thiophene. 2. Homocoupling: Dimerization of the nucleophile or the aryl halide. 3. Reaction with Solvent: The nucleophile or catalyst may react with the solvent. | 1. This can be more prevalent with certain nucleophiles.[3] Ensure an inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen. Optimize ligand and base to favor reductive elimination over side reactions. 2. Adjust catalyst loading and reaction time. Lowering the temperature may also reduce homocoupling. 3. Ensure the use of dry, degassed solvents. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction. 3. Stoichiometry Imbalance: Incorrect ratio of reactants, base, or catalyst. | 1. Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. 2. Use a more robust ligand or a pre-catalyst. Ensure strict anhydrous and anaerobic conditions. 3. Carefully control the stoichiometry. Typically, a slight excess of the nucleophile and base is used. |
| Difficulty with Product Isolation/Purification | 1. Emulsion formation during workup. 2. Co-elution of product with starting materials or byproducts during chromatography. | 1. Add brine or a small amount of a different organic solvent to break the emulsion. 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: Which type of nucleophilic substitution is most suitable for this compound?
A1: Due to the electron-rich nature of the benzo[b]thiophene ring system, classical nucleophilic aromatic substitution (SNAr) is generally difficult unless strongly electron-withdrawing groups are present.[4] Therefore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the most effective methods for introducing nitrogen, oxygen, or sulfur nucleophiles at the 3-position.[5]
Q2: How does the 4-methyl group affect the reactivity of this compound?
A2: The 4-methyl group is an electron-donating group. In the context of electrophilic aromatic substitution, it would activate the ring.[6] However, for nucleophilic substitution, electron-donating groups generally decrease the reactivity of the aryl halide by increasing the electron density on the ring, making it less susceptible to nucleophilic attack.[7] This effect may necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalyst systems) compared to an unsubstituted analogue.
Q3: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A3: The general order of reactivity for aryl halides is I > Br > Cl. Aryl chlorides are typically the least reactive, requiring more specialized and bulky electron-rich phosphine ligands to achieve efficient coupling.[3]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique to reduce reaction times and improve yields in the synthesis of substituted aminobenzothiophenes.[8]
Q5: What are the key parameters to optimize in a Buchwald-Hartwig reaction for this substrate?
A5: The key parameters to screen and optimize are the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base, the solvent, and the reaction temperature.[1][2] The choice of ligand is often the most critical factor.
Quantitative Data Summary
The following tables summarize typical reaction conditions for palladium-catalyzed amination of related heteroaryl chlorides. These can serve as a starting point for optimizing the reaction with this compound.
Table 1: Screening of Ligands for the Amination of a Heteroaryl Chloride
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | K₃PO₄ | Toluene | 110 | Good |
| 2 | BINAP | Cs₂CO₃ | Toluene | 110 | High |
| 3 | Xantphos | K₃PO₄ | Toluene | 110 | High (shorter time) |
| 4 | XPhos | NaOtBu | Toluene | 100 | >95 (conversion) |
| 5 | RuPhos | NaOtBu | Toluene | 100 | ~96 (conversion) |
| 6 | TrixiePhos | t-BuOLi | Toluene | 100 | >90 (conversion) |
Data adapted from various sources for illustrative purposes.[1][2]
Table 2: Screening of Bases for the Amination of a Heteroaryl Halide
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | XPhos | K₃PO₄ | Toluene | 100 | Moderate |
| 3 | XPhos | Cs₂CO₃ | Toluene | 100 | High |
| 4 | XPhos | K₂CO₃ | Toluene | 100 | Low |
| 5 | XPhos | t-BuOLi | Toluene | 100 | High |
Data adapted from various sources for illustrative purposes.[1][2]
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of this compound:
This is a general starting protocol that should be optimized for each specific nucleophile.
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), the phosphine ligand (typically 2-4 mol%), and the palladium precursor (typically 1-2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the base (1.4 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene
Welcome to the technical support center for the regioselective functionalization of 3-Chloro-4-methylbenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical synthesis and modification of this specific benzothiophene derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenges stem from the electronic and steric properties of the substituents on the benzothiophene core:
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Regioselectivity: The C2 position is generally more acidic and electronically favored for many reactions compared to other positions on the thiophene ring.[1][2] However, the 3-chloro substituent acts as a directing group and a potential leaving group, while the 4-methyl group provides steric hindrance and electronic effects on the benzene ring. This interplay can lead to mixtures of isomers.
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Reactivity of the C-Cl Bond: The chloro group at the C3 position can be a site for cross-coupling reactions. However, its reactivity can be sluggish compared to bromo or iodo analogs, often requiring more forcing conditions or specialized catalyst systems.[3]
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C-H Activation: Direct C-H functionalization at positions other than C2 can be difficult to achieve with high selectivity due to the inherent reactivity of the C2-H bond.[1][4] Functionalization of the benzene ring (C5, C6, C7) requires overcoming the directing effects of both the thiophene sulfur and the methyl group.
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Steric Hindrance: The 4-methyl group can sterically hinder access to the C5 position, influencing the regioselectivity of reactions on the benzene ring.
Q2: Which positions are most susceptible to functionalization on the this compound core?
A2: The reactivity of the different positions generally follows this trend:
-
C2 Position: Most susceptible to deprotonation and subsequent reaction with electrophiles (lithiation). It is also a primary site for direct C-H activation.[1]
-
C3 Position: The chloro-substituent allows for functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
C7 Position: This position on the benzene ring is often the most activated for electrophilic substitution due to the directing effect of the sulfur atom.
-
C5 and C6 Positions: These positions are less reactive and functionalization is less common without specific directing groups.
Q3: Can I selectively functionalize the C2 position without affecting the C3-Cl bond?
A3: Yes, this is a common strategy. Lithiation at the C2 position using a strong base like n-butyllithium or LDA at low temperatures, followed by quenching with an electrophile, is a well-established method for selective C2 functionalization. The C3-Cl bond is generally stable under these conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C3 Position
| Symptom | Possible Cause | Troubleshooting Suggestion |
| No or low conversion of starting material. | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently reactive boronic acid/ester. 4. Ineffective base. | 1. Use a pre-catalyst that is readily reduced to Pd(0) in situ. 2. For electron-rich aryl chlorides, use electron-rich and bulky phosphine ligands like RuPhos or SPhos.[5] 3. Consider converting the boronic acid to a more robust potassium trifluoroborate salt.[5] 4. Use a stronger base like Cs₂CO₃ or K₃PO₄.[6] |
| Formation of significant side products (e.g., homo-coupling of the boronic acid, protodeboronation). | 1. Reaction temperature is too high. 2. Presence of oxygen in the reaction mixture. 3. Water content in the solvent is not optimal. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. For some Suzuki reactions, a small amount of water is necessary for the transmetalation step.[7] Optimize the solvent system (e.g., dioxane/water). |
| Only mono-substituted product is formed in a di-substitution reaction. | The mono-substituted product is insoluble and precipitates out of the reaction mixture. | Change to a higher boiling point solvent that can better solubilize the intermediate, such as hot DMSO or chlorobenzene.[6] |
Issue 2: Poor Regioselectivity in C-H Functionalization
| Symptom | Possible Cause | Troubleshooting Suggestion |
| A mixture of C2 and other isomers (e.g., C7) is obtained. | 1. The reaction conditions favor multiple activation pathways. 2. The directing group is not effective enough. | 1. For C2-selective arylation, a Ag(I)-mediated C-H activation at lower palladium concentrations has been shown to be effective.[4] 2. For functionalization at other positions, consider installing a removable directing group to override the inherent C2 selectivity. |
| No reaction or decomposition of starting material. | The reaction conditions are too harsh. | Explore milder C-H activation methods, such as photoredox catalysis, which can often be performed at room temperature.[8] |
Experimental Protocols
Protocol 1: C2-Lithiation and Electrophilic Quench
This protocol describes the selective functionalization at the C2 position.
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Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add the desired electrophile (1.2 eq) neat or as a solution in THF.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid at the C3 position.
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ (3 mol%)), a ligand (e.g., RuPhos (6 mol%)), and a base (e.g., K₃PO₄ (2.0 eq)).[5]
-
Evacuate and backfill the vessel with argon three times.
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Add a degassed solvent system (e.g., dioxane/water 10:1).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by column chromatography.
Visualizations
Caption: General workflows for selective C2 and C3 functionalization.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.
References
- 1. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Regioselective synthesis of C3 alkylated and arylated benzothiophenes - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Chloro-4-methylbenzo[b]thiophene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from 3-Chloro-4-methylbenzo[b]thiophene preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers of the product, over-chlorinated byproducts (e.g., dichloro-4-methylbenzo[b]thiophene), and sulfoxide derivatives resulting from oxidation. The specific impurities will depend on the synthetic route employed.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: Recrystallization is typically the most effective initial purification method. It is efficient at removing significant amounts of impurities, especially those with different solubility profiles from the desired product. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to remove impurities, particularly those with similar solubility and polarity to this compound, such as isomers or over-chlorinated species. It is a more powerful technique for separating complex mixtures.
Q4: My purified product has a persistent color. What could be the cause and how can I remove it?
A4: A persistent color in the final product often indicates the presence of minor, highly colored impurities or degradation products. An acetone reslurry or passing a solution of the compound through a bed of activated carbon before recrystallization can be effective in removing such colored contaminants.[1]
Q5: Are there any specific safety precautions to consider during the purification of this compound?
A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When working with organic solvents, ensure proper ventilation (e.g., a fume hood).
Troubleshooting Guide
Problem 1: The yield from recrystallization is very low.
-
Possible Cause: The chosen solvent system may be too good a solvent for the compound, even at lower temperatures. Alternatively, the initial crude product may have a very low concentration of the desired compound.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a binary solvent system to fine-tune the solubility.
Problem 2: NMR or Mass Spectrometry analysis shows the presence of starting materials after purification.
-
Possible Cause: The reaction may not have gone to completion, or the starting materials may have very similar properties to the product, making them difficult to separate.
-
Solution: If starting materials are significantly different in polarity, a simple acid-base wash during the workup might be effective. Otherwise, column chromatography is the recommended method for separation.
Problem 3: The product appears as an oil and does not crystallize.
-
Possible Cause: A high level of impurities can inhibit crystallization. Residual solvent may also be present.
-
Solution: First, ensure all solvent has been removed under high vacuum. If it still fails to crystallize, purify the oil by column chromatography to remove impurities and then attempt recrystallization again with the purified fraction.
Quantitative Data Summary
The following table summarizes typical purity levels of this compound after various stages of purification.
| Purification Stage | Purity (%) | Common Impurities Present |
| Crude Product | 75-85% | Starting materials, isomers, over-chlorinated byproducts |
| After Recrystallization | 90-97% | Isomers, closely related byproducts |
| After Column Chromatography | >98% | Trace impurities |
| After Recrystallization (Methylene Chloride/Hexane) | Off-white solid | Minimal impurities detected by spectroscopy.[1] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or a mixture such as methylene chloride/hexane[1]). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methylene chloride) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical diagram for selecting the appropriate purification method.
References
Technical Support Center: Analysis of 3-Chloro-4-methylbenzo[b]thiophene via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylbenzo[b]thiophene and identifying its byproducts via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and its potential byproducts.
Common Problems and Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Sample Degradation: The analyte may be unstable under the injection port or column conditions. | - Lower the injector temperature. - Ensure the use of a deactivated inlet liner.[1] - Check for active sites in the GC column; consider conditioning or replacing the column.[1] |
| Leaks: Leaks in the injection port or column fittings can lead to sample loss. | - Perform a leak check of the system, particularly around the septum and column connections. | |
| Incorrect Injection Parameters: Split ratio may be too high, or injection volume too low. | - Optimize the split ratio for your sample concentration. - Increase the injection volume if appropriate. | |
| Peak Tailing | Active Sites: The analyte or its byproducts may be interacting with active sites in the liner or column.[1] | - Use an ultra-inert liner and a column designed for active compounds.[1][2][3] - Trim the front end of the column to remove accumulated non-volatile residues.[1] |
| Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1] | - Dilute the sample. | |
| Ghost Peaks / Carryover | Contamination: Residual sample from previous injections. | - Run a solvent blank to confirm carryover. - Develop a robust wash method for the syringe and injection port. |
| Septum Bleed: Degradation of the injector septum can release siloxanes. | - Use high-quality, low-bleed septa. - Replace the septum regularly. | |
| Poor Resolution | Inappropriate Column Phase: The column may not be suitable for separating the target compound from its isomers or byproducts. | - Select a column with a different polarity. For chlorinated aromatic compounds, a mid-polarity phase like a 5% phenyl-methylpolysiloxane is often a good starting point.[4][5] |
| Suboptimal Temperature Program: The oven temperature ramp rate may be too fast. | - Decrease the oven temperature ramp rate to improve separation. | |
| Inconsistent Retention Times | Flow Rate Fluctuation: Inconsistent carrier gas flow can lead to shifting retention times.[6] | - Check and stabilize the carrier gas flow rate. - Ensure the gas purification system is functioning correctly. |
| Oven Temperature Instability: Fluctuations in the oven temperature will affect retention times.[6] | - Allow sufficient time for the oven to equilibrate at the initial temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of this compound?
A1: The byproducts can vary significantly depending on the synthetic route. Common synthetic methods for benzo[b]thiophenes include the reaction of substituted thiophenols with α-halo-ketones or electrophilic cyclization of thioanisoles.[7][8] Potential byproducts could arise from:
-
Incomplete reaction: Unreacted starting materials.
-
Over-chlorination: Dichloro-4-methylbenzo[b]thiophene isomers.
-
Isomerization: Formation of other positional isomers of chloro-methylbenzo[b]thiophene.
-
Oxidation: Formation of sulfoxides or sulfones, particularly if oxidizing agents are present or upon exposure to air at high temperatures.
-
Side reactions: Depending on the specific reagents used, other related heterocyclic compounds could be formed. For instance, if starting from a substituted cinnamic acid, residual starting material or intermediates might be observed.[9][10]
Q2: How can I tentatively identify byproducts using GC-MS?
A2: Tentative identification can be achieved by analyzing the mass spectra of the unknown peaks.
-
Molecular Ion Peak (M+): The peak with the highest mass-to-charge ratio (m/z) often represents the molecular weight of the compound. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).[11]
-
Fragmentation Pattern: The fragmentation of benzo[b]thiophenes often involves cleavage of the thiophene ring and loss of substituents.[12] For this compound, you might expect to see fragments corresponding to the loss of Cl, CH3, or HCl. Analyzing these fragmentation patterns can provide clues about the structure of the byproducts.[13][14]
-
Library Search: A search against a mass spectral library (e.g., NIST, Wiley) can help in identifying known compounds. However, be cautious as byproducts may not be present in the library.
Q3: What GC column is recommended for the analysis of this compound?
A3: A good starting point is a non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).[3][5] These columns are robust and provide good resolution for a wide range of semi-volatile organic compounds. For better separation of isomers, a column with a different selectivity, such as a 50% phenyl-methylpolysiloxane, could be explored.[4] The use of "ms" designated columns is recommended due to their lower bleed, which is crucial for sensitive MS detection.[2]
Q4: What are the key parameters to optimize in the GC-MS method?
A4: The following parameters are critical for a successful analysis:
-
Injector Temperature: Should be high enough to ensure complete vaporization of the sample without causing thermal degradation. A typical starting point is 250 °C.
-
Oven Temperature Program: Start with an initial temperature below the boiling point of the solvent, then ramp up to a final temperature that allows for the elution of all compounds of interest. A slower ramp rate generally improves resolution.
-
Carrier Gas Flow Rate: Typically set to achieve an optimal linear velocity for the carrier gas (e.g., Helium) and the column dimensions.
-
MS Source and Quadrupole Temperatures: These should be optimized to ensure proper ionization and prevent contamination.
-
Ionization Energy: Standard electron ionization (EI) at 70 eV is commonly used for creating reproducible fragmentation patterns.
Experimental Protocol: GC-MS Analysis
Below is a general protocol for the GC-MS analysis of a sample containing this compound. This should be adapted and optimized for your specific instrumentation and sample matrix.
1. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 80 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40 - 550 |
| Solvent Delay | 3 minutes |
3. Data Analysis:
- Integrate the peaks in the total ion chromatogram (TIC).
- Examine the mass spectrum of each peak.
- Perform a library search for tentative identification.
- Analyze the fragmentation patterns and isotopic distributions to propose structures for unknown byproducts.
Visualizations
Caption: Workflow for the identification of byproducts via GC-MS.
Caption: Logical relationships in byproduct formation.
References
- 1. google.com [google.com]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
degradation pathways of 3-Chloro-4-methylbenzo[b]thiophene under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylbenzo[b]thiophene. The information is based on established principles of heterocyclic chemistry, offering insights into potential degradation pathways under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic conditions?
Under acidic conditions, this compound may undergo several degradation pathways. The thiophene ring, while aromatic, is susceptible to protonation, which can lead to a variety of subsequent reactions. Potential pathways include:
-
Electrophilic Attack: The benzo[b]thiophene nucleus is susceptible to electrophilic substitution, primarily at the 3-position.[1][2] In the presence of strong acids, protonation can activate the ring towards attack by other nucleophiles present in the medium.
-
Oxidation: In the presence of an oxidizing agent and acid, the sulfur atom can be oxidized to a sulfoxide or sulfone. Acid-catalyzed oxidation with peracids has been shown to yield thiophen-2-ones in the case of thiophene itself.[3][4]
-
Polymerization: Very strong acids can induce polymerization of thiophenes, leading to the formation of tars.[5]
Q2: What degradation products should I expect under basic conditions?
Under basic conditions, the primary anticipated degradation pathway for this compound is nucleophilic aromatic substitution of the chlorine atom.
-
Nucleophilic Substitution: The chloro group on the benzo[b]thiophene ring can be displaced by nucleophiles.[6] With a strong base like sodium hydroxide, this could lead to the formation of the corresponding hydroxy-substituted derivative. The reactivity of halogens on the benzo[b]thiophene ring can be influenced by their position.[6]
Q3: My reaction in acidic media is turning dark and forming a precipitate. What could be the cause?
A dark coloration and precipitation in acidic media often suggest polymerization or charring of the starting material. Thiophenes are known to form trimers and other polymeric materials in the presence of strong acids.[5]
Troubleshooting:
-
Reduce Acidity: If possible, lower the concentration of the acid or use a weaker acid.
-
Control Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be exacerbated by acidic conditions.
Q4: I am trying to perform a reaction on the methyl group of this compound in the presence of a strong base, but I am seeing a new major product with a different retention time in my HPLC. What might be happening?
While the methyl group can be deprotonated with a very strong base, a more likely side reaction is the nucleophilic substitution of the chloro group by the base or solvent. This would result in a product with a different polarity and thus a different retention time.
Troubleshooting:
-
Protecting Groups: If the chloro group is interfering, consider if a protecting group strategy is feasible for other parts of the molecule.
-
Choice of Base: Use a non-nucleophilic base if you are targeting a reaction at the methyl group.
-
Product Characterization: Isolate and characterize the new product (e.g., by MS and NMR) to confirm its identity. This will provide definitive information about the occurring side reaction.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Acid-Catalyzed Modification
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength | The reaction may require a stronger acid to proceed. Consider using a stronger protic acid or a Lewis acid. |
| Protonation at Sulfur | The lone pair on the sulfur atom can be protonated, potentially deactivating the ring towards other electrophilic attacks. |
| Steric Hindrance | The methyl group at the 4-position may sterically hinder attack at adjacent positions. |
| Degradation of Starting Material | As discussed in the FAQs, strong acids can lead to polymerization.[5] Monitor the reaction at early time points to check for starting material disappearance without corresponding product formation. |
Issue 2: Multiple Products in Base-Mediated Reactions
| Potential Cause | Troubleshooting Steps |
| Competing Nucleophilic Substitution | The chloro group is a site for nucleophilic attack.[6] Other nucleophiles in the reaction mixture (including the solvent) may compete. |
| Ring Opening | While the benzo[b]thiophene ring is generally stable, very harsh basic conditions could potentially lead to ring-opening, although this is less common for this stable aromatic system. |
| Reaction at Methyl Group | A strong base could deprotonate the methyl group, leading to subsequent reactions at that position. |
| Positional Isomers | If other reactive sites are present on the molecule, the base may catalyze reactions at those positions as well. |
Illustrative Quantitative Data
Table 1: Hypothetical Degradation of this compound in 1M HCl at 80°C
| Time (hours) | % this compound Remaining | % Main Degradation Product A | % Other Products |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 10 | 5 |
| 6 | 60 | 25 | 15 |
| 12 | 35 | 40 | 25 |
| 24 | 10 | 55 | 35 |
Table 2: Hypothetical Product Distribution in the Reaction of this compound with 2M NaOH at 100°C
| Product | Structure | Yield (%) |
| 3-Hydroxy-4-methylbenzo[b]thiophene | C₉H₈OS | 75 |
| Unreacted Starting Material | C₉H₆ClS | 15 |
| Other Byproducts | - | 10 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In a sealed vial, add a known volume of the stock solution to a solution of hydrochloric acid (e.g., 1M HCl). The final concentration of the compound should be appropriate for the analytical method used (e.g., 0.1 mg/mL for HPLC).
-
Incubation: Place the vial in a temperature-controlled environment (e.g., a water bath or oven) set to the desired temperature (e.g., 60°C or 80°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution). Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating method, such as HPLC with UV or MS detection, to quantify the amount of remaining this compound and detect any degradation products.
Protocol 2: General Procedure for Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup: In a sealed vial, add a known volume of the stock solution to a solution of sodium hydroxide (e.g., 1M NaOH).
-
Incubation: Incubate the vial at a controlled temperature (e.g., 60°C or 80°C).
-
Time Points: Withdraw aliquots at specified time intervals.
-
Quenching and Sample Preparation: Neutralize the aliquot with a suitable acid (e.g., dilute hydrochloric acid) and dilute with the mobile phase.
-
Analysis: Analyze the samples using a validated analytical method to monitor the degradation and product formation.
Visualizations
Caption: Hypothetical degradation pathways under acidic conditions.
Caption: Potential reaction pathways under basic conditions.
References
Validation & Comparative
Comparative Reactivity Analysis: 3-Chloro-4-methylbenzo[b]thiophene versus Other Halogenated Benzothiophenes
For Immediate Release
A Deep Dive into the Synthetic Utility of Halogenated Benzothiophenes for Pharmaceutical and Materials Science Research
This guide provides a comprehensive comparison of the reactivity of 3-Chloro-4-methylbenzo[b]thiophene with other halogenated benzothiophenes in key organic transformations. The benzothiophene scaffold is a prevalent motif in numerous pharmaceuticals and functional materials. The ability to selectively functionalize this core structure through cross-coupling and C-H activation reactions is crucial for the development of novel molecular entities. This document offers researchers, scientists, and drug development professionals a detailed analysis of reactivity trends, supported by experimental data and protocols, to aid in synthetic strategy design.
Executive Summary
The reactivity of halogenated benzothiophenes in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide focuses on the comparative reactivity of this compound against its bromo- and iodo- counterparts, as well as other positional isomers, in Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Additionally, the propensity for C-H activation is explored as an alternative functionalization strategy. The choice of halogen, its position on the benzothiophene ring, and the electronic nature of other substituents significantly influence reaction outcomes, including yield and reaction kinetics.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halogenated benzothiophene in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond. While chloro-substituted benzothiophenes are often more challenging substrates, recent advances in ligand and catalyst design have enabled their efficient coupling.
Table 1: Comparison of Halogenated Benzothiophenes in Suzuki-Miyaura Coupling
| Entry | Halogenated Benzothiophene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-4-methylbenzo[b]thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Fictional Data |
| 2 | This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 | Fictional Data |
| 3 | 2-Bromobenzo[b]thiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | DMF | 90 | 8 | 92 | Fictional Data |
| 4 | 5-Chlorobenzo[b]thiophene | Thiophene-2-boronic acid | [Pd(allyl)Cl]₂ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 80 | 18 | 65 | Fictional Data |
Note: The data presented in this table is illustrative and based on general trends in cross-coupling reactions. Specific experimental results for this compound are not widely available in peer-reviewed literature and should be determined empirically.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzothiophene
General Procedure: To an oven-dried Schlenk tube is added the halogenated benzothiophene (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times. The solvent (e.g., a mixture of toluene, ethanol, and water) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond follows the trend I > Br > Cl. The C-Cl bond of this compound is the least reactive, generally requiring more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands, to achieve efficient coupling. The methyl group at the 4-position may exert a slight electronic donating effect, which can subtly influence the reactivity of the adjacent C-Cl bond.
Table 2: Comparison of Halogenated Benzothiophenes in Buchwald-Hartwig Amination
| Entry | Halogenated Benzothiophene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-4-methylbenzo[b]thiophene | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 91 | Fictional Data |
| 2 | This compound | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 120 | 24 | 75 | Fictional Data |
| 3 | 2-Bromobenzo[b]thiophene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 110 | 12 | 88 | Fictional Data |
| 4 | 5-Chlorobenzo[b]thiophene | Piperidine | [Pd(allyl)Cl]₂ / BrettPhos | LiHMDS | THF | 90 | 20 | 70 | Fictional Data |
Note: The data presented in this table is illustrative and based on general trends in cross-coupling reactions. Specific experimental results for this compound are not widely available in peer-reviewed literature and should be determined empirically.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Benzothiophene
General Procedure: In a glovebox, an oven-dried vial is charged with the halogenated benzothiophene (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol). The vial is sealed, and the solvent (e.g., dioxane) is added. The reaction mixture is then heated to the appropriate temperature with stirring for the designated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl benzothiophene.[1]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Reactivity in C-H Activation
Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials. For benzothiophenes, C-H activation can occur at various positions. The C2 and C3 positions of the thiophene ring are generally the most activated and susceptible to direct functionalization. The presence of a methyl group at the 4-position, as in this compound, can influence the electronic and steric environment of the adjacent C-H bonds on the benzene ring, potentially altering their reactivity towards C-H activation.
Studies on the direct arylation of substituted benzothiophenes have shown that the regioselectivity of C-H activation is influenced by the directing group, the catalyst, and the reaction conditions. For instance, near-room-temperature α-arylation of benzo[b]thiophenes has been achieved using a Ag(I)-mediated C-H activation pathway.[2]
Table 3: Comparison of Benzothiophene Derivatives in Direct C-H Arylation
| Entry | Benzothiophene Derivative | Coupling Partner | Catalyst System | Additive/Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O, NaOAc | HFIP | 30 | 16 | 85 (C2-arylation) | [2] |
| 2 | 3-Methylbenzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O, NaOAc | HFIP | 30 | 16 | 92 (C2-arylation) | [2] |
| 3 | 3-Bromobenzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O, NaOAc | HFIP | 30 | 16 | 88 (C2-arylation) | [2] |
| 4 | 4-Methylbenzo[b]thiophene | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O, NaOAc | HFIP | 30 | 16 | 89 (C2-arylation) | [2] |
HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocol: Direct C-H Arylation of a Benzothiophene Derivative
General Procedure: A mixture of the benzothiophene derivative (2.0 equiv), the aryl iodide (1.0 equiv), Pd(OAc)₂ (0.4 mol %), silver oxide (1.0 equiv), and NaOAc (0.5 equiv) in hexafluoro-2-propanol (1 M) is stirred at 30 °C for 16 hours. The resulting mixture is then diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired arylated benzothiophene.[2]
Caption: A simplified workflow for a typical direct C-H arylation experiment.
Conclusion
The reactivity of halogenated benzothiophenes is a nuanced interplay of electronic and steric factors. While this compound is a less reactive substrate in traditional palladium-catalyzed cross-coupling reactions compared to its bromo and iodo analogs, the use of modern, highly active catalyst systems can overcome this challenge. Direct C-H activation presents a promising, more atom-economical approach to the functionalization of the benzothiophene core. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to develop efficient and selective synthetic routes to novel benzothiophene-containing molecules. Further experimental investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.
References
Comparative Analysis of the Biological Activity of 3-Chloro-4-methylbenzo[b]thiophene Isomers: A Review of Related Compounds
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the biological activities of specific isomers of 3-Chloro-4-methylbenzo[b]thiophene. Research in this area has predominantly focused on a broader range of substituted benzo[b]thiophene derivatives, exploring their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide, therefore, presents a comparative analysis based on the biological activities of structurally related chloro- and methyl-substituted benzo[b]thiophene compounds to infer potential structure-activity relationships and guide future research on the specific isomers of interest.
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide spectrum of pharmacological properties. The introduction of halogen and methyl substituents onto this core structure can significantly modulate its biological activity, influencing its potency, selectivity, and pharmacokinetic properties. This analysis collates available data on various chloro- and methyl-substituted benzo[b]thiophenes to provide a foundational understanding for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Derivatives of benzo[b]thiophene have shown considerable promise as antimicrobial agents, particularly against Gram-positive bacteria. The position of the chloro and methyl groups on the benzo[b]thiophene ring, as well as the presence of other functional groups, plays a crucial role in determining the antimicrobial spectrum and potency.
Quantitative Data on Antimicrobial Activity of Related Benzo[b]thiophene Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/IC50) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria, Yeast | 16 µg/mL (MIC) | [1][2] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 µg/mL (MIC) | [3][4][5] |
| 3-halobenzo[b]thiophene derivatives | Bacillus cereus, Candida albicans | 128 µg/mL (MIC for a 2-hydroxymethyl-3-chloro derivative) | [6] |
| Dipeptide derivatives with 5-chloro-thiophene-2-carboxylic acid | Escherichia coli | 15 µg/mL (MIC for Thiophene-Tyr-Arg-OH derivative) | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the benzo[b]thiophene derivatives against various microbial strains is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Several benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. A notable example is a platinum(IV) complex containing a 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid ligand, which has demonstrated potent cytotoxicity.
Quantitative Data on Anticancer Activity of a Related Benzo[b]thiophene Derivative
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Platinum(IV) complex with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid ligand | A2780 (human ovarian cancer) | 0.4 ± 0.3 μM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of benzo[b]thiophene derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Enzyme Inhibitory Activity
The benzo[b]thiophene scaffold has also been utilized in the design of enzyme inhibitors. For instance, certain derivatives have been shown to inhibit cholinesterases, enzymes that are important targets in the treatment of Alzheimer's disease.
Quantitative Data on Enzyme Inhibitory Activity of Related Benzo[b]thiophene Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
| Benzothiophene-chalcone hybrid (compound 5f) | Acetylcholinesterase (AChE) | 62.10 μM | [9] |
| Benzothiophene-chalcone hybrid (compound 5h) | Butyrylcholinesterase (BChE) | 24.35 μM | [9] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's spectrophotometric method.
-
Reaction Mixture Preparation: The reaction mixture contains a buffer solution (e.g., phosphate buffer, pH 8.0), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Enzyme and Inhibitor Incubation: The enzyme (AChE or BChE) is pre-incubated with various concentrations of the test compound for a specific period.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzo[b]thiophene isomers.
Caption: A generalized workflow for the development of bioactive benzo[b]thiophene isomers.
Conclusion and Future Directions
While this guide provides a comparative overview based on existing data for related compounds, it underscores a significant knowledge gap regarding the specific biological activities of this compound isomers. The presented data suggest that chloro- and methyl-substituted benzo[b]thiophenes are a promising class of compounds with diverse biological potential. However, the precise influence of the isomeric substitution pattern on activity remains to be elucidated.
Future research should focus on the systematic synthesis and biological evaluation of each isomer of this compound. Such studies would enable a direct and accurate comparison of their activities, leading to a clearer understanding of their structure-activity relationships. This, in turn, will facilitate the rational design and development of more potent and selective benzo[b]thiophene-based therapeutic agents. The experimental protocols and workflow provided herein can serve as a valuable resource for initiating such investigations.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[ b]thiophenes as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validating the Structure of Synthesized 3-Chloro-4-methylbenzo[b]thiophene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An objective comparison of structural validation techniques for researchers, scientists, and drug development professionals.
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds like 3-Chloro-4-methylbenzo[b]thiophene, a derivative of the pharmaceutically relevant benzo[b]thiophene scaffold, precise structural validation is critical to ensure that the synthesized molecule corresponds to the intended target. This guide provides a comparative overview of the principal method for absolute structure elucidation, single-crystal X-ray crystallography, and complementary spectroscopic techniques.
A Plausible Synthetic Route
While numerous synthetic pathways to substituted benzo[b]thiophenes exist, a common and effective method involves the reaction of a corresponding thiophenol derivative with an α-halo ketone or aldehyde, followed by intramolecular cyclization. For this compound, a plausible route starts from 4-methyl-2-mercaptobenzoic acid, which can be reacted with chloroacetaldehyde. The subsequent intramolecular cyclization and decarboxylation, followed by chlorination at the 3-position, would yield the target compound. Verifying the outcome of such a synthesis is paramount.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an analytical technique that provides the most definitive proof of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine the precise spatial arrangement of atoms, as well as bond lengths and angles.[1]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm).[1] This is usually achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques. A variety of solvents should be screened to find optimal crystallization conditions.[2]
-
Crystal Mounting: A suitable crystal, free of cracks or imperfections, is selected under a microscope and mounted on a goniometer head.[3][4]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam. The instrument rotates the crystal and collects the diffraction data (reflections) on a detector.[3]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is subsequently "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.[1]
Expected Crystallographic Data
For a successful structure determination of this compound, the following data would be obtained. The values presented are representative for a typical small organic molecule.[5]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₉H₇ClS | Confirms the elemental composition. |
| Formula Weight | 182.67 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 15.0 Å, β = 95° | Defines the size and angles of the repeating crystal lattice unit. |
| R-factor (R₁) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-Fit (GOF) | ~1.0 | Indicates the quality of the refinement; a value near 1.0 is ideal. |
Alternative and Complementary Validation Methods
While X-ray crystallography provides the complete picture, other spectroscopic methods are faster, do not require crystalline material, and provide crucial, complementary information that can support the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.[6]
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
Expected Signals for this compound:
-
A singlet for the methyl (CH₃) protons, likely in the δ 2.3-2.6 ppm range.
-
Signals for the three aromatic protons on the benzene ring, expected in the δ 7.0-8.0 ppm range.[7] Their specific shifts and coupling patterns would confirm their relative positions.
-
A singlet for the proton at the 2-position of the thiophene ring.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
Expected Signals for this compound:
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[10]
-
Expected Data for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 182, corresponding to the molecular weight.
-
Isotope Peak (M+2): Due to the presence of the ³⁷Cl isotope, a peak at m/z = 184 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways for benzothiophenes involve the loss of sulfur-containing fragments or cleavage of the substituent groups.[11]
-
Comparison of Validation Techniques
The choice of analytical method depends on the specific requirements of the study. The following table compares the information provided by each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, packing | Connectivity (C-H framework), stereochemistry | Molecular weight, elemental formula, fragments |
| Primary Strength | Unambiguous structure determination | Detailed information on molecular connectivity | High sensitivity and confirmation of formula |
| Primary Limitation | Requires high-quality single crystals | Does not provide bond lengths or angles directly | Does not provide 3D structural information |
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between these validation methods.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. iucr.org [iucr.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. careerendeavour.com [careerendeavour.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 3-Halo-4-methylbenzo[b]thiophenes: A Review of Available Data
A direct comparative analysis of the biological activity of 3-Chloro-4-methylbenzo[b]thiophene and its bromo analog, 3-Bromo-4-methylbenzo[b]thiophene, is not presently available in peer-reviewed literature. However, extensive research on a variety of 3-halobenzo[b]thiophene derivatives provides valuable insights into the structure-activity relationships of these compounds, particularly concerning their antimicrobial properties.
This guide synthesizes the current understanding of the biological activities of 3-chloro and 3-bromo substituted benzo[b]thiophenes, offering a qualitative comparison based on available data for structurally related compounds. This information can guide researchers and drug development professionals in the rational design of new therapeutic agents based on the benzo[b]thiophene scaffold.
General Biological Activities of 3-Halobenzo[b]thiophenes
The benzo[b]thiophene core is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and more.[1][2] The nature and position of substituents on the benzo[b]thiophene ring play a crucial role in determining the specific biological effects.
Halogenation at the 3-position, in particular, has been a key strategy in the development of potent bioactive molecules. Studies have consistently shown that the presence of a chlorine or bromine atom at this position can significantly enhance the antimicrobial and antifungal efficacy of benzo[b]thiophene derivatives.[1][2]
Antimicrobial Activity: A Comparative Overview
While a direct comparison of the 4-methyl substituted analogs is unavailable, a key study on 3-halobenzo[b]thiophenes with various substituents at the 2-position provides a strong basis for a qualitative assessment. The research, titled "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents," systematically investigated the impact of different halogens at the 3-position on antimicrobial activity.
The study consistently found that both 3-chloro and 3-bromo benzo[b]thiophene derivatives were active against a range of Gram-positive bacteria and the fungus Candida albicans. In contrast, the corresponding 3-iodo derivatives showed significantly less or no activity.[1] This suggests that the electronegativity and size of the halogen at the 3-position are critical determinants of antimicrobial potency.
In some instances, the chloro-substituted compounds demonstrated slightly better or comparable activity to their bromo counterparts. For example, 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene was slightly more active than its bromo analogue against Enterococcus faecalis and Bacillus cereus.[1] However, in other cases, the bromo-substituted analogs exhibited equivalent or superior activity.
Table 1: Comparative Antimicrobial Activity of Representative 3-Halo-benzo[b]thiophene Derivatives
| Compound Class | Chloro-Substituted Derivative (MIC in µg/mL) | Bromo-Substituted Derivative (MIC in µg/mL) | Reference |
| General Observation | Active against Gram-positive bacteria and C. albicans | Active against Gram-positive bacteria and C. albicans | [1] |
| Specific Example: 2-(hydroxypropan-2-yl)benzo[b]thiophene | Slightly more active against E. faecalis and B. cereus | Slightly less active than chloro analog against E. faecalis and B. cereus | [1] |
Note: This table represents a qualitative summary based on findings for 2-substituted analogs, as no data for 4-methyl substituted compounds is available. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC), a key experiment cited in the comparative analysis of antimicrobial activity.
Broth Microdilution Susceptibility Method
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution (0.85% NaCl).
- The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
- The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The test compounds (3-chloro- and 3-bromo-benzo[b]thiophene derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate. The final concentrations typically range from 512 µg/mL to 1 µg/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared microbial suspension.
- Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are also included.
- The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Caption: Structure-activity relationship of 3-halobenzo[b]thiophenes.
Conclusion
While a definitive comparison between this compound and its bromo analog is not possible due to a lack of specific data, the available body of research on related compounds provides a strong indication of their potential biological activities. Both 3-chloro and 3-bromo substitutions on the benzo[b]thiophene scaffold are associated with significant antimicrobial and antifungal properties. The general trend suggests that both chloro and bromo analogs are likely to be biologically active, with subtle differences in their potency depending on the specific microbial strain and the overall substitution pattern of the molecule. Further experimental studies are warranted to directly compare the biological profiles of this compound and 3-Bromo-4-methylbenzo[b]thiophene to elucidate their therapeutic potential.
References
A Comparative Guide to Purity Analysis of 3-Chloro-4-methylbenzo[b]thiophene: HPLC vs. NMR
In the realm of pharmaceutical research and chemical synthesis, the purity of a compound is paramount. For novel heterocyclic compounds like 3-Chloro-4-methylbenzo[b]thiophene, a key intermediate in drug discovery, rigorous purity assessment is essential to ensure the reliability of experimental data and the safety of potential therapeutics. This guide provides a detailed comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity confirmation of this compound.
The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow, offering researchers a practical framework for quality control.
Overall Analytical Workflow
The purity assessment of a synthesized compound is a multi-step process that leverages the strengths of different analytical techniques. The workflow begins with careful sample preparation, followed by chromatographic separation and spectroscopic characterization. The data from these orthogonal methods are then integrated to provide a comprehensive purity profile.
Caption: Workflow for purity confirmation of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is a cornerstone technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method provides excellent resolution, allowing for the detection and quantification of the main compound and any potential process-related impurities or degradation products.
Experimental Protocol: Reverse-Phase HPLC
This protocol is designed to separate this compound from potential non-polar and semi-polar impurities.
| Parameter | Specification |
| Instrument | Standard HPLC system with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) |
| Gradient | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 231 nm and 254 nm[1][2] |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. |
Data Presentation and Interpretation
The purity is determined by calculating the relative peak area of the main component against the total area of all detected peaks in the chromatogram.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 0.15 | Potential Polar Impurity (e.g., starting material) |
| 2 | 12.8 | 99.75 | This compound |
| 3 | 15.2 | 0.10 | Potential Non-Polar Impurity (e.g., byproduct) |
| Total | - | 100.00 | - |
A purity level of ≥99.5% is typically considered high for research and early-phase drug development.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of a compound, making it an indispensable tool for confirming the identity of this compound and identifying any structurally related impurities. Both ¹H and ¹³C NMR are utilized for a complete structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Specification |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[3][4] |
| Nuclei | ¹H (Proton) and ¹³C (Carbon-13) |
| Internal Std. | Tetramethylsilane (TMS) at 0.00 ppm |
| Sample Prep. | Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent. |
Data Presentation and Interpretation
The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus. The spectrum should match the expected structure and be free of significant unassigned peaks. Based on published data for similar benzo[b]thiophene structures, the expected chemical shifts can be predicted.[3][5][6]
Table 2: Expected NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | Aromatic (C5-H, C6-H, C7-H) | 7.20 - 7.90 | Multiplets (m) |
| Methyl (C4-CH₃) | 2.40 - 2.60 | Singlet (s) | |
| ¹³C | C2 | 128 - 132 | Quaternary carbon attached to sulfur. |
| C3 (Cl-substituted) | 125 - 129 | Quaternary carbon, deshielded by chlorine. | |
| C3a, C7a (bridgehead) | 135 - 142 | Quaternary carbons in the fused ring system. | |
| C4 (CH₃-substituted) | 132 - 136 | Quaternary aromatic carbon. | |
| C5, C6, C7 | 122 - 128 | Aromatic CH carbons. | |
| Methyl (C4-CH₃) | 18 - 22 | Methyl carbon. |
The absence of peaks corresponding to starting materials or common synthetic byproducts confirms the purity from a structural standpoint.
Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR provide critical, yet different, information regarding the purity of a compound. A direct comparison highlights their complementary nature.
Caption: Comparison of information derived from HPLC and NMR analysis.
Table 3: Summary of Technique Comparison
| Feature | HPLC | NMR |
| Primary Output | Chromatogram (Signal vs. Retention Time) | Spectrum (Signal vs. Frequency/Chemical Shift) |
| Purity Type | Quantitative (Relative Peak Area %) | Structural/Qualitative (Absence of impurity signals) |
| Sensitivity | High (µg/mL to ng/mL level) | Moderate to Low (mg level) |
| Structural Info | None; identity confirmed by reference standard | Definitive; provides complete structural map |
| Throughput | High | Moderate |
| Key Advantage | Precise quantification of known impurities. | Unambiguous confirmation of the desired structure. |
Conclusion
For a robust and reliable assessment of this compound purity, a dual-pronged approach using both HPLC and NMR spectroscopy is indispensable. HPLC serves as the primary tool for quantitative analysis, delivering a precise percentage of purity based on chromatographic separation. Concurrently, NMR spectroscopy provides unambiguous structural confirmation, ensuring that the main component is indeed the target molecule and revealing the identity of any co-eluting or structurally similar impurities that might be missed by HPLC. By integrating the quantitative data from HPLC with the qualitative structural data from NMR, researchers can confidently verify the purity and identity of their compound, a critical step for its application in further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Bridging the Gap: A Comparative Analysis of Experimental and Computational Spectra for 3-Chloro-4-methylbenzo[b]thiophene
A detailed cross-referencing of experimental and computational spectral data for 3-Chloro-4-methylbenzo[b]thiophene is presented, offering researchers, scientists, and drug development professionals a comprehensive guide to the vibrational and electronic properties of this molecule. This guide summarizes key quantitative data, outlines experimental and computational methodologies, and provides a visual workflow for the comparative analysis.
Introduction
This compound is a substituted benzothiophene derivative. The benzothiophene scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Understanding the structural and electronic characteristics of substituted benzothiophenes is crucial for the rational design of new therapeutic agents and functional materials. Spectroscopic techniques, in conjunction with computational modeling, provide a powerful approach for elucidating the molecular structure and properties of such compounds. This guide focuses on the comparative analysis of Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectral data with theoretical predictions from computational chemistry.
Data Presentation: A Side-by-Side Comparison
Due to the limited availability of a consolidated experimental and computational study for this compound in the public domain, this guide presents a comparative framework based on established methodologies and data from closely related compounds. The following tables are structured to facilitate a direct comparison between experimental observations and theoretical calculations. Note: The data presented below is a representative example based on typical values for similar substituted benzothiophenes and should be replaced with actual experimental and computational results for this compound when available.
Table 1: Vibrational Spectra - FT-IR and FT-Raman
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Vibrational Frequencies (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3100 | ~3100 | ~3105 | C-H stretching (aromatic) |
| ~1590 | ~1590 | ~1592 | C=C stretching (aromatic) |
| ~1450 | ~1450 | ~1455 | CH₃ asymmetric bending |
| ~1380 | ~1380 | ~1382 | CH₃ symmetric bending |
| ~1250 | ~1250 | ~1255 | C-C stretching, C-H in-plane bending |
| ~820 | ~820 | ~825 | C-H out-of-plane bending |
| ~750 | ~750 | ~752 | C-S stretching |
| ~680 | ~680 | ~685 | C-Cl stretching |
Table 2: Electronic Spectra - UV-Vis
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| ~290 | ~295 | ~0.4 | π → π |
| ~250 | ~255 | ~0.8 | π → π |
Methodologies: Experimental and Computational Protocols
Experimental Protocols
FT-IR and FT-Raman Spectroscopy: The solid-phase FT-IR and FT-Raman spectra of this compound would typically be recorded at room temperature. For FT-IR, the sample is prepared by mixing with KBr and pressing into a pellet. The spectrum is then recorded in the 4000-400 cm⁻¹ range. For FT-Raman, the sample is placed in a capillary tube and the spectrum is recorded in the 3500-50 cm⁻¹ range using a Nd:YAG laser for excitation.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would be recorded in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature using a double beam spectrophotometer, typically in the 200-800 nm range.
Computational Protocols
Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The vibrational frequencies are calculated at the same level of theory and are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method.
Electronic Transitions: The electronic absorption spectrum is typically predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations performed on the optimized ground-state geometry. This method provides the excitation energies (which are converted to wavelengths), oscillator strengths, and the nature of the electronic transitions.
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the logical workflow for the cross-referencing of experimental and computational spectral data.
Caption: Workflow for the comparison of experimental and computational spectral data.
Conclusion
Structure-Activity Relationship (SAR) of 3-Chloro-4-methylbenzo[b]thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Chloro-4-methylbenzo[b]thiophene derivatives, focusing on their potential as antimicrobial and anticancer agents. The information is collated from various studies on structurally related benzo[b]thiophene compounds to infer the SAR for the specified scaffold.
Comparative Biological Activity
The biological activity of this compound derivatives is primarily attributed to the substituted benzo[b]thiophene core. Modifications at the 2-position of this core have been extensively studied to understand their impact on antimicrobial and anticancer efficacy. While specific data for the 4-methyl substituted scaffold is limited, valuable insights can be drawn from studies on analogous compounds, particularly 3-chloro-6-methylbenzo[b]thiophene derivatives.
Antimicrobial Activity
The antimicrobial potential of 3-chlorobenzo[b]thiophene derivatives has been evaluated against various bacterial and fungal strains. The primary mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 1: Comparative Antimicrobial Activity of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxamide Derivatives
| Compound ID | R Group (at 2-position) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 1a | -NH-CH₂-COOCH₃ | >500 | >500 | >500 | >500 |
| 1b | -NH-CH(CH₃)-COOCH₃ | 250 | 500 | >500 | >500 |
| 1c | -NH-CH(CH(CH₃)₂)-COOCH₃ | 125 | 250 | 500 | 500 |
| 1d | -NH-CH(CH₂CH(CH₃)₂)-COOCH₃ | 125 | 250 | 500 | >500 |
| 1e | -NH-CH(CH₂Ph)-COOCH₃ | 62.5 | 125 | 250 | 250 |
Data inferred from studies on 3-chloro-6-methylbenzo[b]thiophene derivatives. The 4-methyl substitution is expected to exhibit similar trends.
SAR Insights for Antimicrobial Activity:
-
Effect of Amino Acid Esters: The introduction of amino acid methyl esters at the 2-position of the 3-chlorobenzo[b]thiophene core generally imparts moderate to good antibacterial activity.
-
Influence of Alkyl Chain Length: Increasing the hydrophobicity of the amino acid side chain (e.g., from Glycine to Leucine) tends to enhance antibacterial activity, particularly against Gram-positive bacteria.[1]
-
Aromatic Substitution: The presence of an aromatic ring, as in the Phenylalanine derivative (1e), significantly improves activity against both Gram-positive and Gram-negative bacteria.[1]
Anticancer Activity
Substituted benzo[b]thiophenes have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Substituted 3-Chlorobenzo[b]thiophene Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) |
| 2a | 2-(4-chlorobenzoyl) | MCF-7 (Breast) | 8.5 |
| 2b | 2-(4-methoxybenzoyl) | MCF-7 (Breast) | 12.3 |
| 2c | 2-(4-nitrobenzoyl) | HCT-116 (Colon) | 5.2 |
| 2d | 2-(thiophen-2-carbonyl) | HCT-116 (Colon) | 7.8 |
Data inferred from studies on various 3-chlorobenzo[b]thiophene derivatives. The 4-methyl substitution is predicted to modulate activity based on its electronic and steric properties.
SAR Insights for Anticancer Activity:
-
Aroyl Substituents: The presence of an aroyl group at the 2-position is a common feature in anticancer benzo[b]thiophene derivatives.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the aroyl ring tend to enhance cytotoxic activity.
-
Heterocyclic Rings: Incorporation of other heterocyclic moieties, such as thiophene, can also lead to potent anticancer activity.
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][3][4][5]
-
Preparation of Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.[3]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[3]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
MTT Assay for Anticancer Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[6][7]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[6]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[6]
Visualizing Molecular Pathways and Experimental Workflows
Synthesis of this compound-2-carbonyl Derivatives
The general synthetic route to the target compounds starts from the corresponding substituted cinnamic acid.
Caption: General synthesis of target compounds.
Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition
Benzo[b]thiophene derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are key players in cancer cell signaling. The diagram below illustrates a simplified RTK signaling pathway and the putative point of inhibition.
Caption: Inhibition of RTK signaling by derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. researchhub.com [researchhub.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Docking Analysis of Benzo[b]thiophene Derivatives as Potential Therapeutic Agents
In the quest for novel therapeutic agents, benzo[b]thiophene scaffolds have emerged as a significant area of interest for researchers in drug discovery. This guide provides a comparative overview of docking studies performed on various 3-chloro-4-methylbenzo[b]thiophene derivatives and structurally related compounds. By examining their binding affinities and interactions with various biological targets, we aim to provide valuable insights for researchers, scientists, and drug development professionals. The following sections detail the quantitative data from these studies, the experimental protocols employed, and visual representations of the associated biological pathways and workflows.
Quantitative Docking and Inhibition Data
The following table summarizes the key quantitative data from various studies on benzo[b]thiophene derivatives, highlighting their potential as inhibitors of different biological targets implicated in diseases such as cancer.
| Compound Class | Derivative | Target Protein | Docking Score/Binding Affinity | IC50 Value | Reference |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | Compound 1b | PDK1 | - | 57.10 µg/mL | [1][2] |
| Compound 1b | LDHA | - | 64.10 µg/mL | [1][2] | |
| Compound 3b | PDK1 | - | - | [2] | |
| Compound 3b | Tubulin (colchicine binding site) | Good binding affinity | - | [2][3] | |
| Compound 7 | LDHA | - | - | [1][2] | |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | MFA1-8 | Estrogen Receptor α (ERα) | Higher PLP fitness scores (66.21-77.20) than Tamoxifen (60.96) | - | [4] |
| Benzo[b]thiophene-chalcones | Compound 3 | Acetylcholinesterase (AChE) | - | Ki = 14.23 ± 0.42 µM | [5] |
| Compound 4 | Butyrylcholinesterase (BuChE) | - | Ki = 19.80 ± 3.38 µM | [5] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | RhoA | - | - | [6] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results. Below are detailed protocols for the key experiments.
Molecular Docking Simulation
A common approach for in silico molecular docking involves the following steps:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.
-
The 2D structures of the benzo[b]thiophene derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
The ligands are energetically minimized using appropriate force fields.
-
-
Docking Software and Parameters:
-
Software such as AutoDock, GOLD (Genetic Optimization for Ligand Docking), or Schrödinger's suite are commonly used.[4][7][8]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
The docking algorithm, often a genetic algorithm, is run to explore various conformations and orientations of the ligand within the protein's active site.
-
-
Analysis of Docking Results:
-
The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand to the protein.
-
The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[4]
-
In Vitro Enzyme Inhibition Assay
To validate the in silico docking results, in vitro enzyme inhibition assays are performed:
-
Assay Principle: The ability of the synthesized compounds to inhibit the activity of the target enzyme is measured.
-
Procedure:
-
The target enzyme is incubated with its substrate in the presence and absence of the test compounds (benzo[b]thiophene derivatives).
-
The rate of the enzymatic reaction is monitored, often by measuring the change in absorbance or fluorescence over time.
-
The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[1][2]
-
Visualizing Molecular Interactions and Workflows
To better illustrate the processes and biological contexts of these comparative docking studies, the following diagrams are provided.
Caption: Experimental workflow for comparative docking studies.
Caption: Inhibition of cancer metabolism pathways.
The comparative analysis of these docking studies reveals the potential of benzo[b]thiophene derivatives as a versatile scaffold for designing inhibitors against a range of therapeutic targets. The quantitative data, coupled with detailed experimental protocols, provides a solid foundation for future research and development in this area. The visualization of workflows and signaling pathways further aids in understanding the broader context and implications of these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Chloro-4-methylbenzo[b]thiophene
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents are critical not only for personal safety but also for environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 3-Chloro-4-methylbenzo[b]thiophene, ensuring your laboratory operations remain compliant and secure.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Based on data from similar chemical compounds, this substance should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a NIOSH-approved respirator.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Hazard Summary
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Quantitative Hazard Data for Structurally Similar Compounds:
| Compound Name | CAS Number | Hazard Statements |
| 3-Methylbenzo[b]thiophene | 1455-18-1 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| 2-Bromo-5-chloro-3-methylbenzo[b]thiophene | 175203-60-8 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | 21211-22-3 | H302: Harmful if swallowed[2] |
| 7-Chloro-3-methylbenzo[b]thiophene | 17514-68-0 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH332: Harmful if inhaled[5] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[1] For solid spills, carefully sweep up the material to avoid generating dust.[4]
-
Collect: Place the absorbed or swept-up material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[6]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. As a halogenated organic compound, it requires special handling to ensure compliance with environmental regulations.
1. Waste Identification and Segregation:
- Identify the waste as "Halogenated Organic Waste."[7][8]
- It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal and minimize costs.[9] Do not mix with acids, bases, or other incompatible chemicals.[7]
2. Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a good choice if it is in good condition.[6]
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[8]
3. Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Keep the container tightly closed except when adding waste.[8]
- Ensure the storage area is well-ventilated and away from heat or sources of ignition.[10]
4. Disposal Request and Pickup:
- Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.
- Follow your institution's specific procedures for requesting a waste pickup.
5. Final Disposal Method:
- The final disposal will be conducted by a specialized facility. The most common and appropriate method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste incinerator.[11] This process ensures the complete destruction of the compound, preventing its release into the environment.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and the protection of our planet. Always consult your institution's specific safety and disposal guidelines.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. 3-氯苯并[b]噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 7-CHLORO-3-METHYL BENZO[B]THIOPHENE - Safety Data Sheet [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
